8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine
Description
Properties
IUPAC Name |
8-chloro-6-pyridin-4-yl-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-13-12-10(2-1-5-16-12)8-11(17-13)9-3-6-15-7-4-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETCPVJIUJSNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Cl)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697433 | |
| Record name | 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211595-29-7 | |
| Record name | 8-Chloro-6-(4-pyridinyl)-1,7-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211595-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine
Title : Comprehensive Technical Guide on 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine (CAS 1211595-29-7) is a highly specialized, privileged scaffold widely utilized in modern medicinal chemistry and drug development[1]. Featuring a rigid, planar bicyclic 1,7-naphthyridine core coupled with a 4-pyridyl moiety, this compound serves as a critical advanced intermediate for synthesizing highly potent enzyme inhibitors. The strategic placement of the 8-chloro substituent provides an excellent electrophilic handle for late-stage functionalization, while the 4-pyridyl group acts as a potent hydrogen-bond acceptor, essential for anchoring molecules into the hinge regions of kinases or the hydrophobic pockets of phosphodiesterases (PDEs)[2].
Structural and Physicochemical Profiling
The architecture of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine is defined by its electron-deficient nature. The two nitrogen atoms within the naphthyridine ring system significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule. This electronic configuration not only enhances the reactivity of the C8-chloride towards nucleophilic attack but also improves the metabolic stability of the core against oxidative degradation.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine |
| CAS Registry Number | 1211595-29-7 |
| Molecular Formula | C13H8ClN3 |
| Molecular Weight | 241.68 g/mol |
| Canonical SMILES | ClC1=NC(=CC2=CC=CN=C12)C1=CC=NC=C1 |
| Topological Polar Surface Area (TPSA) | 38.67 Ų |
| Predicted LogP | 3.345 |
Data aggregated from authoritative chemical databases[3],[4].
Pharmacological Relevance: Target Pathways
The 1,7-naphthyridine scaffold is a cornerstone in the development of neurotherapeutics and oncology drugs. Most notably, derivatives of this core have been instrumental in the discovery of selective PDE10A inhibitors (such as the MK-8189 clinical program) for the treatment of schizophrenia[5]. PDE10A is highly expressed in mammalian striatal neurons, where it hydrolyzes cAMP and cGMP. By inhibiting PDE10A, 1,7-naphthyridine derivatives restore cyclic nucleotide signaling, normalizing dysfunctional striatal output. Furthermore, the 4-pyridyl substitution is a well-documented hinge-binding motif for RAC-alpha serine/threonine-protein kinases, enabling potent hydrogen bonding with the kinase backbone[2].
Figure 2: Mechanism of action for 1,7-naphthyridine-based PDE10A inhibitors in striatal signaling.
Synthetic Methodologies: The SNAr Protocol
To utilize 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine as an API precursor, researchers typically perform a Nucleophilic Aromatic Substitution (SNAr) at the C8 position.
Causality of Experimental Design: The C8 position is highly activated by the ortho- and para-like relationship to the naphthyridine nitrogens. We select N-Methyl-2-pyrrolidone (NMP) as the solvent because its polar aprotic nature stabilizes the highly polar Meisenheimer transition state, significantly accelerating the reaction kinetics. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct without competing with the primary nucleophile.
Self-Validating Experimental Protocol:
-
Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, dissolve 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine (1.0 equiv, 1.0 mmol) in anhydrous NMP (5.0 mL, yielding a 0.2 M solution).
-
Reagent Addition: Add the target nucleophile (e.g., a primary aliphatic amine, 1.5 equiv, 1.5 mmol) in a single portion, followed by the dropwise addition of DIPEA (2.5 equiv, 2.5 mmol).
-
Thermal Activation & Monitoring: Heat the reaction mixture to 90–100 °C.
-
Validation Checkpoint 1 (TLC): Monitor the reaction using Thin-Layer Chromatography (TLC) with an eluent of 5% MeOH in DCM. The starting material is highly UV-active (254 nm). Complete consumption is typically observed within 4–8 hours.
-
Validation Checkpoint 2 (LC-MS): Analyze an aliquot via LC-MS. The starting material will show a distinct 3:1 isotopic cluster at m/z 242/244[M+H]+ due to the chlorine atom. Successful conversion is validated by the disappearance of this isotopic pattern and the emergence of a single product peak corresponding to the amine adduct mass.
-
-
Quenching & Extraction: Cool the mixture to ambient temperature. Quench by pouring into 20 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).
-
Washing: To effectively remove the high-boiling NMP solvent, wash the combined organic layers with a 5% aqueous LiCl solution (2 × 20 mL), followed by a final wash with saturated NaCl (brine, 20 mL).
-
Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 8-amino-substituted 1,7-naphthyridine derivative.
Figure 1: Workflow and transition state progression of SNAr derivatization at the C8 position.
Conclusion
The 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine intermediate is a masterclass in rational drug design scaffold selection. Its precisely tuned electronic properties allow for robust, scalable late-stage functionalization, while its rigid geometry provides the necessary pharmacophoric interactions for high-affinity binding to complex therapeutic targets like PDE10A and various kinases.
References
- 8-氯-6-(吡啶-4-基)-1,7-萘啶 - 摩贝网 (Molbase). Source: molbase.cn.
- 1211595-29-7 | 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine - BLDpharm. Source: bldpharm.com.
- 309947-86-2 | tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate | MolCore. Source: molcore.com.
- BindingDB BDBM15066 5-[(2S)-2-amino-3-(1H-indol-3-yl)propoxy]. Source: bindingdb.org.
- Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - ResearchGate. Source: researchgate.net.
Sources
- 1. molcore.com [molcore.com]
- 2. BindingDB BDBM15066 5-[(2S)-2-amino-3-(1H-indol-3-yl)propoxy]-2-(pyridin-4-yl)-1,7-naphthyridine::pyridine-base inhibitor 12 [bindingdb.org]
- 3. m.molbase.cn [m.molbase.cn]
- 4. 1211595-29-7|8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document delves into its chemical identity, a plausible and detailed synthetic route, and an exploration of its potential therapeutic applications based on the well-established biological activities of the 1,7-naphthyridine scaffold.
Introduction: The 1,7-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry
Naphthyridines, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, represent a "privileged structure" in the field of medicinal chemistry.[1][2] Their inherent ability to act as bioisosteres of larger aromatic systems and their capacity for forming multiple hydrogen bonds and other non-covalent interactions with biological targets have made them a cornerstone in the design of novel therapeutic agents. The 1,7-naphthyridine isomer, in particular, has been incorporated into a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] The strategic placement of substituents on the 1,7-naphthyridine core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile scaffold for targeted drug design.
Chemical Identity of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine
A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The following table summarizes the key chemical identifiers for 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine.
| Identifier | Value |
| IUPAC Name | 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine |
| CAS Number | 1211595-29-7[6] |
| Molecular Formula | C₁₃H₈ClN₃ |
| Molecular Weight | 241.68 g/mol |
| SMILES | Clc1c(c2ncccc2n1)c3ccncc3 |
| InChIKey | Not readily available in public databases. |
Proposed Synthesis of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine
Retrosynthetic Analysis and Proposed Forward Synthesis
The retrosynthetic analysis of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine points towards the disconnection of the C6-aryl bond, identifying 6,8-dichloro-1,7-naphthyridine and pyridine-4-boronic acid as the key starting materials.
The proposed forward synthesis would, therefore, involve the selective Suzuki-Miyaura coupling at the C6 position of 6,8-dichloro-1,7-naphthyridine. The differential reactivity of the two chlorine atoms on the naphthyridine ring may allow for regioselective coupling, or alternatively, statistical mixtures may be obtained, requiring chromatographic separation.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of chloro-heterocycles and should be optimized for this specific transformation.[9][10]
Materials:
-
6,8-dichloro-1,7-naphthyridine (1.0 equiv)
-
Pyridine-4-boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6,8-dichloro-1,7-naphthyridine, pyridine-4-boronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Bubble the inert gas through the stirred solution for 15-20 minutes to ensure thorough degassing.
-
Add the palladium catalyst, Pd(dppf)Cl₂, to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine.
Potential Biological Applications and Therapeutic Rationale
While specific biological data for 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine is not yet publicly available, the extensive research on the broader naphthyridine class of compounds allows for a well-reasoned extrapolation of its potential therapeutic applications.
Anticancer Activity
Numerous 1,7- and 1,8-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms.[11][12] A significant number of these compounds function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[13] For instance, certain naphthyridine analogs have been shown to inhibit kinases involved in cell proliferation, survival, and angiogenesis. The introduction of an aryl group at the C6 position, as in the title compound, can be crucial for achieving high-affinity binding to the ATP-binding pocket of target kinases.
Anti-inflammatory Properties
The naphthyridine scaffold is also present in compounds with significant anti-inflammatory effects.[1][4] These compounds often act by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1] The mechanism of action can involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.
Antimicrobial Activity
Historically, the 1,8-naphthyridine derivative nalidixic acid was one of the first synthetic antibiotics.[14][15] Many subsequent naphthyridine-based antimicrobials function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[14][16] The structural features of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine suggest it could be investigated for its potential as a novel antimicrobial agent.
Illustrative Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several kinase inhibitors targeting components of this pathway have been developed, and heterocyclic scaffolds like naphthyridine are often employed in their design. The following diagram illustrates a simplified representation of this pathway, a potential target for novel naphthyridine-based inhibitors.
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. 1211595-29-7|8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine|BLD Pharm [bldpharm.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Lab Reporter [fishersci.se]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Determining the Solubility Profile of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine in DMSO
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine in dimethyl sulfoxide (DMSO). In the absence of pre-existing solubility data for this specific naphthyridine derivative, this document outlines the fundamental principles of solubility, the critical role of DMSO as a solvent in drug discovery, and detailed, field-proven methodologies for both kinetic and thermodynamic solubility assessment. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing preclinical research. This guide emphasizes the causality behind experimental choices, providing a narrative that blends theoretical knowledge with practical application.
Introduction: The Significance of Solubility in Preclinical Research
The journey of a small molecule from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands as a paramount parameter, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can lead to erratic results in in vitro assays, underestimation of toxicity, and diminished in vivo efficacy, ultimately contributing to late-stage attrition in the drug development pipeline.
8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine, a heterocyclic compound with the molecular formula C₁₃H₈ClN₃ and a molecular weight of 241.68 g/mol , belongs to the naphthyridine class of compounds, which are known for their diverse biological activities.[2][3][4][5][6][7] The characterization of its solubility profile is a critical first step in its preclinical evaluation. This guide focuses on determining its solubility in dimethyl sulfoxide (DMSO), the most widely used solvent for compound storage and high-throughput screening in the pharmaceutical industry.[8][9][10]
Dimethyl Sulfoxide (DMSO): The Universal Solvent in Drug Discovery
DMSO, an organosulfur compound with the formula (CH₃)₂SO, is a colorless and highly polar aprotic solvent.[8] Its remarkable ability to dissolve a wide array of both polar and nonpolar compounds has established it as an indispensable tool in drug discovery and life science research.[8][11][12]
Key Properties of DMSO as a Solvent:
-
High Polarity: DMSO's high dielectric constant enables it to effectively solvate a broad spectrum of solutes.
-
Aprotic Nature: Lacking acidic protons, DMSO is less likely to engage in proton-donating interactions that could degrade sensitive compounds.
-
Miscibility: It is miscible with water and a wide range of organic solvents, facilitating the preparation of aqueous working solutions from concentrated DMSO stocks.[8]
-
Biocompatibility at Low Concentrations: While neat DMSO can have biological effects, it is generally well-tolerated by most cell lines at final concentrations below 0.5%.[13]
The choice of high-purity, anhydrous DMSO is crucial for obtaining reproducible solubility data, as water content can significantly impact the solubility of certain compounds.[14][15]
Theoretical Underpinnings of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a given temperature and pressure.[16][17] This process is governed by a thermodynamic equilibrium between the solid and dissolved states of the solute. The "like dissolves like" principle provides a foundational understanding, suggesting that solutes dissolve best in solvents with similar polarities.[18]
The dissolution of a solid in a liquid involves two primary energy considerations:
-
Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Solvation Energy: The energy released when the solute molecules interact with the solvent molecules.
For a compound to dissolve, the solvation energy must be sufficient to overcome the crystal lattice energy.
Experimental Determination of Solubility in DMSO: A Dual Approach
In the context of drug discovery, two distinct types of solubility are typically measured: kinetic and thermodynamic.[1][19][20][21][22]
Kinetic Solubility: A High-Throughput Assessment for Early Discovery
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1][19][22] This method mimics the conditions of many high-throughput screening assays and provides a rapid assessment of a compound's propensity to precipitate.[19]
This protocol provides a straightforward method for estimating the kinetic solubility of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine.
Materials:
-
8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine (solid)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear, flat-bottom 96-well microplate
-
Multichannel pipette
-
Plate shaker
Procedure:
-
Preparation of High-Concentration Stock Solution: Prepare a 100 mM stock solution of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine in anhydrous DMSO. This can be achieved by dissolving 24.17 mg of the compound in 1 mL of DMSO.
-
Serial Dilutions in DMSO: In a separate 96-well plate, perform serial dilutions of the 100 mM stock solution with DMSO to create a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.).
-
Addition to Aqueous Buffer: In the clear, flat-bottom 96-well microplate, add 198 µL of PBS (pH 7.4) to each well.
-
Compound Addition: Using a multichannel pipette, add 2 µL of each DMSO concentration of the compound to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.
-
Incubation and Observation: Seal the plate and shake it at room temperature for 2 hours.
-
Visual Inspection: After incubation, visually inspect each well for the presence of a precipitate against a dark background. The highest concentration at which no precipitate is observed is recorded as the kinetic solubility.
Thermodynamic Solubility: The Gold Standard for Preformulation
Thermodynamic solubility, also known as equilibrium solubility, represents the true solubility of a compound in a given solvent under equilibrium conditions.[1][23] This measurement is crucial for lead optimization and formulation development.[1] The shake-flask method is the most common technique for determining thermodynamic solubility.[17]
This protocol details the determination of the thermodynamic solubility of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine in DMSO.
Materials:
-
8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatted shaker incubator
-
High-speed microcentrifuge
-
HPLC system with a UV detector
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of solid 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine to a known volume of anhydrous DMSO in a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Seal the vial and place it in a thermostatted shaker incubator set at 25°C. Shake the mixture for 24-48 hours to ensure that equilibrium is reached.
-
Separation of Undissolved Solid: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification by HPLC: Analyze the diluted sample by HPLC with UV detection to determine the concentration of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine.
-
Calculation of Solubility: Back-calculate the original concentration in the undiluted DMSO supernatant to determine the thermodynamic solubility.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner.
Table 1: Solubility Profile of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine in DMSO
| Parameter | Method | Solvent | Temperature (°C) | Solubility |
| Kinetic Solubility | Visual Inspection | PBS (1% DMSO) | 25 | [Insert experimental value, e.g., >100 µM] |
| Thermodynamic Solubility | Shake-Flask/HPLC | DMSO | 25 | [Insert experimental value, e.g., mg/mL or mM] |
Interpretation of Results:
A significant discrepancy between kinetic and thermodynamic solubility values is not uncommon.[20][21] Kinetic solubility is often higher as the compound may remain in a supersaturated state for a period before precipitating.[20] Thermodynamic solubility provides a more accurate measure of the compound's intrinsic solubility.
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: Experimental workflows for kinetic and thermodynamic solubility determination.
Conclusion and Future Directions
This guide has provided a detailed roadmap for determining the solubility profile of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine in DMSO. By employing both kinetic and thermodynamic methodologies, researchers can generate a comprehensive understanding of this compound's solubility characteristics. This information is fundamental for the design of robust in vitro and in vivo experiments, the interpretation of biological data, and the potential development of this compound as a therapeutic agent. Future studies may explore its solubility in various aqueous buffers at different pH values to better predict its behavior in physiological environments.
References
- Vertex AI Search. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Aure Chemical. (2024, September 9). Innovative Applications of DMSO.
- Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.
- Smolecule. (n.d.). Experimental Protocols for DMSO Solubility Assessment.
- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
- Smolecule. (n.d.). DMSO Solubility & Stock Solution Preparation.
- Chem.libretexts.org. (n.d.). Solubility.
- PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks.
- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
- Ziath. (n.d.). Issues in Compound Storage in DMSO.
- Moshang Chemical. (n.d.). 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine | 1211595-29-7.
- BLDpharm. (n.d.). 1211595-29-7|8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine.
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- SlidePlayer. (2024, January 23). Solubility and distribution.
- GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
- Wikipedia. (n.d.). Solubility.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
- Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
-
ChemicalBook. (2025, July 24). 8-CHLORO-[11][24]NAPHTHYRIDINE | 13058-77-0. Retrieved from
- Benchchem. (n.d.). Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol.
- ResearchGate. (2025, October 15). DMSO Solubility Assessment for Fragment-Based Screening.
- Chromatography Forum. (2012, January 18). DMSO stock solutions.
-
J&W Pharmlab. (n.d.). 8-Chloro-[11][24]naphthyridine - CAS:13058-77-0. Retrieved from
- PubMed. (2023, February 15). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents.
- Wikipedia. (n.d.). 1,8-Naphthyridine.
- SpringerLink. (2010, July 21). Characterization and pharmacological evaluation of new pyridine analogs.
- ResearchGate. (2025, August 6). Synthesis and characterization of 1,8-Naphthridine derivatives | Request PDF.
- Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety.
- PubMed. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening.
- GitHub Pages. (n.d.). SOLUBILITY DATA SERIES.
- Scribd. (n.d.). Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride.
-
PubChem. (n.d.). 5-(3,4,5-trimethoxy-phenyl)-7,8-dihydro-[11][24]naphthyridine-6-carboxylic acid methyl ester; hydrochloride | C31H29N5O7 | CID 44314916. Retrieved from
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine - CAS号 1211595-29-7 - 摩熵化学 [molaid.com]
- 3. 1211595-29-7|8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine|BLD Pharm [bldpharm.com]
- 4. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ispub.com [ispub.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reachever.com [reachever.com]
- 12. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 13. pdf.smolecule.com [pdf.smolecule.com]
- 14. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 15. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 16. Solubility - Wikipedia [en.wikipedia.org]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. enamine.net [enamine.net]
- 20. ovid.com [ovid.com]
- 21. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Architectures: Pyridyl-Substituted 1,7-Naphthyridines in Drug Discovery and Optoelectronics
Executive Summary
The 1,7-naphthyridine scaffold represents a "privileged structure" that bridges the gap between classical quinolines and diazanaphthalenes. While its 1,8-isomer has historically dominated the antibacterial landscape (e.g., nalidixic acid), the 1,7-naphthyridine core —particularly when substituted with pyridyl moieties—has emerged as a powerhouse in two distinct high-value sectors: targeted kinase/enzyme inhibition (HIV-1 RT, PDE4/5) and phosphorescent organic light-emitting diodes (PhOLEDs) .
This technical guide dissects the structure-activity relationships (SAR), synthetic protocols, and material properties of pyridyl-substituted 1,7-naphthyridines. It is designed for medicinal chemists and materials scientists seeking to exploit the unique electronic deficiency and coordination geometry of this bicyclic system.
Part 1: Structural & Electronic Properties
The "Diazanaphthalene" Advantage
The 1,7-naphthyridine ring system consists of a fused pyridine and pyrimidine-like arrangement, though strictly it is two fused pyridine rings with nitrogen atoms at positions 1 and 7.
-
Electronic Deficiency: The presence of two nitrogen atoms renders the ring system highly
-deficient compared to quinoline or naphthalene. This lowers the LUMO energy, making the core an excellent electron acceptor—a critical feature for n-type organic semiconductors. -
Coordination Geometry: When a pyridyl group is attached at the C8 position, it creates a N,N-bidentate pocket similar to 2,2'-bipyridine but with a more rigid, fused backbone. This "pre-organized" chelation site is vital for forming stable Iridium(III) or Ruthenium(II) complexes.
-
Basicity & Solubility: The N7 nitrogen is less sterically hindered than N1, often serving as the primary site for protonation or alkylation. Pyridyl substitution improves aqueous solubility via additional ionizable nitrogens, addressing a common bottleneck in lipophilic kinase inhibitors.
Part 2: Synthetic Architectures
Constructing the pyridyl-1,7-naphthyridine scaffold generally follows two strategies: de novo ring construction or late-stage functionalization of a pre-formed core.
De Novo Construction: The Friedländer Annulation
The most robust method for accessing highly substituted 1,7-naphthyridines is the Friedländer annulation . This involves the condensation of 3-aminoisonicotinaldehyde (or ketone) with a ketone containing an
Mechanism:
-
Schiff Base Formation: The amino group of the pyridine substrate attacks the ketone carbonyl.
-
Aldol-Type Cyclization: The
-methylene of the ketone attacks the aldehyde of the pyridine. -
Dehydration: Aromatization to form the naphthyridine ring.
Late-Stage Functionalization: Palladium-Catalyzed Cross-Coupling
For drug discovery libraries, functionalizing a halogenated core (e.g., 6,8-dichloro-1,7-naphthyridine) is preferred. The C8 position is electronically distinct and often more reactive in Nucleophilic Aromatic Substitution (
Visualization: Synthetic Pathways
The following diagram illustrates the divergent synthesis of these derivatives.
Caption: Divergent synthetic strategies for accessing pyridyl-1,7-naphthyridines via De Novo assembly (top) and Late-Stage Functionalization (bottom).
Experimental Protocol: Suzuki Coupling at C6
Objective: Synthesis of 6-(3-pyridyl)-1,7-naphthyridine from 6-bromo-1,7-naphthyridine.
Reagents:
-
6-Bromo-1,7-naphthyridine (1.0 equiv)
-
3-Pyridylboronic acid (1.2 equiv)
- (5 mol%)
- (2.0 M aqueous solution, 3.0 equiv)
-
1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology:
-
Degassing: Charge a flame-dried Schlenk flask with the bromide, boronic acid, and Palladium catalyst. Evacuate and backfill with Argon (
). -
Solvent Addition: Add anhydrous 1,4-dioxane and the aqueous base via syringe under Argon flow.
-
Reaction: Heat the mixture to 90°C for 12 hours. The color typically shifts from yellow to dark orange/brown, indicating active catalytic cycling.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over
. -
Purification: The pyridyl nitrogen makes the product polar. Use Flash Column Chromatography with a gradient of DCM:MeOH (98:2 to 90:10).
-
Validation: Confirm structure via
-NMR (look for diagnostic naphthyridine singlets/doublets > 8.5 ppm) and LC-MS ( ).
Part 3: Medicinal Chemistry Applications
The pyridyl-1,7-naphthyridine motif is a bioisostere for quinolines but offers superior hydrogen-bonding capacity and metabolic stability profiles.
Case Study: HIV-1 Reverse Transcriptase (RT) Inhibitors
Recent studies have highlighted 2-cyanopyridinyl-1,7-naphthyridines as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
-
Mechanism: These compounds bind to the allosteric hydrophobic pocket of HIV-1 RT, locking the enzyme in an inactive conformation.
-
The "Pyridyl" Role: The cyanopyridyl group forms critical
- stacking interactions with aromatic residues (e.g., Tyr181, Tyr188) within the binding pocket, while the naphthyridine core provides a rigid scaffold that orients the side chains correctly. -
Potency: Optimized derivatives demonstrate
values in the nanomolar range (0.175 µM), comparable to FDA-approved drugs like Rilpivirine [1].
PDE4 and Kinase Inhibition
The 6,8-disubstituted 1,7-naphthyridine class includes potent inhibitors of Phosphodiesterase 4 (PDE4) , a target for COPD and asthma.
-
NVP-ABE171: A benchmark compound where the naphthyridine core replaces the traditional catechol ether moiety of Rolipram. The N-atoms in the ring accept hydrogen bonds, mimicking the pharmacophore of established inhibitors while altering solubility and PK properties [2].
Visualization: SAR Logic Flow
Caption: Structure-Activity Relationship (SAR) map for medicinal chemistry optimization of the 1,7-naphthyridine scaffold.
Part 4: Materials Science (Optoelectronics)
Beyond pharma, pyridyl-1,7-naphthyridines are critical ligands in the field of OLEDs (Organic Light Emitting Diodes) .
Iridium(III) Phosphorescent Emitters
The "Holy Grail" of OLEDs is efficient deep-blue and green phosphorescence. 1,7-Naphthyridine derivatives serve as
-
Ligand Design: A 2-phenyl-1,7-naphthyridine or 8-(2-pyridyl)-1,7-naphthyridine ligand coordinates to Iridium.
-
Mechanism: The high electron affinity of the naphthyridine ring stabilizes the Metal-to-Ligand Charge Transfer (MLCT) state. This allows for fine-tuning of the emission color.
-
Performance: Complexes such as (dfpmp)2Ir(mmND) utilize naphthyridine-based ligands to achieve External Quantum Efficiencies (EQE) exceeding 30% with low efficiency roll-off, a common failure mode in high-brightness OLEDs [3].[1]
Quantitative Data: Photophysical Properties
The following table summarizes the impact of pyridyl-naphthyridine ligands on Iridium complex performance.
| Complex | Ligand Type | Emission | Quantum Yield ( | Application |
| Ir(ppy)3 | Phenylpyridine (Ref) | 510 (Green) | 0.40 | Standard Green OLED |
| (dfpmp)2Ir | Naphthyridine-based | 521 - 600 (Tunable) | 0.80 - 0.85 | High-Efficiency OLED |
| Ru(pynp) | Pyridyl-Naphthyridine | ~450 (MLCT) | N/A | Photoredox Catalysis |
Note: The naphthyridine core allows for higher quantum yields due to rigid structural confinement and optimized triplet energy levels.
References
-
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs. National Institutes of Health (NIH).
-
Pharmacological profile of a novel phosphodiesterase 4 inhibitor, 4-(8-benzo[1,2,5]oxadiazol-5-yl-[1,7]naphthyridin-6-yl)-benzoic acid (NVP-ABE171). PubMed.
-
Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. Royal Society of Chemistry.[1]
-
Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines. ACS Publications.
-
Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue. MDPI.
Sources
Novel Heterocyclic Building Blocks for Drug Discovery
Executive Summary
The "Magic Methyl" era of medicinal chemistry is evolving into the "Saturated Scaffold" era. As the low-hanging fruit of flat, aromatic chemical space becomes exhausted, drug discovery has pivoted toward three-dimensional (3D) architectures.[1][2][3] This guide analyzes the strategic integration of novel heterocyclic building blocks—specifically spirocycles , oxetanes/azetidines , and bicyclo[1.1.1]pentanes (BCPs) . We move beyond simple structural novelty to examine the causality of these structures in modulating physicochemical properties (Fsp³, lipophilicity, metabolic stability) and provide actionable protocols for their synthesis and incorporation.
Part 1: The Strategic Imperative – Escaping Flatland
The historical dominance of sp²-rich aromatic systems (pyridines, thiophenes, benzenes) has led to libraries with poor solubility and high attrition rates due to "brick dust" properties. The shift toward higher Fraction of sp³ (Fsp³) is not merely aesthetic; it is a validated strategy to improve clinical success.[3]
The Logic of 3D Bioisosterism
Novel heterocycles are not just replacements; they are vector-preserving bioisosteres that alter the physicochemical landscape of a molecule without destroying ligand-target binding.
-
Oxetanes/Azetidines: Act as carbonyl or gem-dimethyl bioisosteres but with higher metabolic stability and altered hydrogen bond acceptor (HBA) capability.
-
BCPs: Serve as "super-phenyls," maintaining the 1,4-substitution vector while removing the aromatic ring count (Ar), thereby improving solubility and reducing non-specific binding.
-
Spirocycles: Lock conformation, reducing the entropic penalty of binding while projecting substituents into novel vectors.
Comparative Metrics: The Impact on ADME
The following table summarizes the shift in properties when replacing a standard phenyl or gem-dimethyl group with a novel heterocyclic block.
| Property | Standard Motif (Reference) | Novel Building Block | Effect on Drug-Like Properties |
| Vector Geometry | Phenyl (Para-sub) | Bicyclo[1.1.1]pentane (BCP) | Retains 180° vector; increases solubility; reduces LogP. |
| Metabolic Liability | Carbonyl (C=O) | Oxetane | Removes hydrolytic liability; maintains H-bond acceptor capacity. |
| Conformation | Piperidine/Piperazine | Spiro[3.3]heptane | Restricts conformation (lowers |
| Lipophilicity | gem-dimethyl | Oxetane | Lowers LogP significantly (approx -1.0 unit) due to high polarity of C-O bonds. |
| Basicity (pKa) | Piperidine Amine | Azetidine/Spiro-amine | Modulates pKa (often lowering it), reducing hERG liability and improving permeability. |
Part 2: Emerging Classes & Mechanistic Insights
Strained Rings: Oxetanes and Azetidines
Why they work: The high ring strain (~26 kcal/mol for oxetane) creates a "pucker" that exposes the oxygen lone pairs, making oxetanes better hydrogen bond acceptors than standard ethers. Application: Use oxetanes to replace gem-dimethyl groups to lower lipophilicity (LogD) without changing steric bulk. Use azetidines to fine-tune the basicity of amines, often critical for avoiding phospholipidosis.
Bridgehead Systems: Bicyclo[1.1.1]pentanes (BCPs)
Why they work: BCPs are the "perfect" spacer. They provide a rigid, linear scaffold (distance ~1.85 Å vs 2.8 Å for phenyl) but are metabolically robust.
Critical Insight: Unlike benzene, BCPs do not engage in
Visualizing the Logic
The following diagram illustrates the decision matrix for selecting a novel heterocycle based on the specific ADME problem being solved.
Caption: Decision tree for selecting heterocyclic building blocks based on specific medicinal chemistry challenges.
Part 3: Experimental Protocols
As an application scientist, I prioritize reproducibility. The synthesis of these strained and saturated systems often fails due to ring opening or polymerization. Below is a high-fidelity protocol for constructing a Spirocyclic Amine using SnAP (Stannyl Amine Protocol) Reagents . This method is superior to traditional alkylation as it builds the ring in one step from aldehydes/ketones, allowing for rapid library generation.
Protocol: Synthesis of Spirocyclic Amines via SnAP Reagents
Objective: One-step generation of a substituted spiro-morpholine or spiro-piperazine from a cyclic ketone.[5] Reference Grounding: Based on the methodology developed by the Bode Group [1].
Materials
-
Substrate: 1.0 equiv Cyclic Ketone (e.g., N-Boc-4-piperidone for spiro-piperidines).
-
Reagent: 1.0 equiv SnAP Reagent (e.g., SnAP-M for morpholines).
-
Lewis Acid: 1.0 equiv Copper(II) Triflate [Cu(OTf)₂].
-
Solvent: Dichloromethane (DCM) and Hexafluoroisopropanol (HFIP) (1:1 v/v).
-
Additives: 4Å Molecular Sieves (activated).
Step-by-Step Workflow
-
Imine Formation (Critical Step for Yield):
-
In a flame-dried vial, combine the Cyclic Ketone (0.5 mmol) and SnAP Reagent (0.5 mmol) in DCM (2.5 mL).
-
Add 4Å Molecular Sieves (100 mg).
-
Stir at room temperature for 12 hours.
-
Scientist's Note: Ensure full conversion to the imine/enamine intermediate by ¹H NMR (disappearance of aldehyde/ketone signal). Incomplete imine formation is the #1 cause of failure.
-
-
Radical Cyclization:
-
Filter the solution to remove sieves (cannula transfer preferred to maintain inert atmosphere).
-
Dilute with HFIP (2.5 mL) to create a 1:1 DCM:HFIP mixture.
-
Add 2,6-Lutidine (1.0 equiv) followed by Cu(OTf)₂ (1.0 equiv) in one portion.
-
Stir vigorously at room temperature for 1-2 hours.
-
Mechanism:[6] The Cu(II) oxidizes the alkylstannane to generate a carbon-centered radical, which cyclizes onto the imine.
-
-
Workup & Purification:
-
Quench with 10% aqueous NH₄OH (removes Copper salts).
-
Extract with DCM (3x). Wash combined organics with brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purify via flash chromatography (typically MeOH/DCM gradient).
-
Synthetic Diagram
Caption: Workflow for SnAP reagent-mediated synthesis of spirocycles.
Part 4: Future Outlook & Challenges
The integration of these blocks is accelerating due to:
-
Commercial Availability: Vendors (e.g., Enamine, PharmaBlock) now supply gram-scale quantities of BCP-amines and Oxetane-sulfinates.
-
DNA-Encoded Libraries (DEL): These scaffolds are being incorporated into DELs, allowing for the screening of billions of "3D-rich" compounds.
-
AI/ML Design: Generative models are increasingly suggesting BCP and spirocyclic linkers to optimize docking scores in cryptic pockets.
Challenge: The primary bottleneck remains the late-stage functionalization of these saturated cores. Unlike aromatics (which accept easy electrophilic substitution), saturated heterocycles often require radical machinery (Minisci, HAT) for derivatization.
References
-
Vo, C. V., Muncipinto, G., & Bode, J. W. (2014). SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes. Nature Chemistry. [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[7][8][9] Angewandte Chemie International Edition. [Link]
-
Bull, J. A., et al. (2016). Exploiting Oxetanes in Drug Discovery.[7][8] Chemical Reviews. [Link]
-
Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. [Link]
Sources
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis and Procurement of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine: A Technical Guide for Drug Discovery Professionals
An in-depth analysis of the supply landscape, pricing, synthesis, and quality control of a pivotal kinase inhibitor scaffold.
Introduction
The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents. Its unique electronic and structural properties make it a compelling starting point for the design of targeted therapies. Among its derivatives, 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine has emerged as a key building block for the synthesis of potent and selective inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the procurement, synthesis, and quality control of this important research compound.
Supplier Landscape and Price Comparison
Acquiring high-quality 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine is the first critical step in any research and development program. A survey of the current market reveals a limited number of specialized chemical suppliers offering this compound. Pricing and availability can fluctuate, and many suppliers require a formal inquiry or user registration to disclose this information. The following table summarizes publicly available information and typical purchasing routes.
| Supplier | CAS Number | Purity | Availability | Price (USD) | Notes |
| BLDpharm | 1211595-29-7 | Inquire | Inquire | Inquire | Online ordering may have special offers.[1] |
| Cenmed Enterprises | 13058-77-0 (related structure) | Inquire | Inquire | $119.56 (for 8-Chloro-1,7-naphthyridine)[2] | Pricing for the specific pyridinyl-substituted compound requires inquiry. |
| Fisher Scientific (via Aurora Fine Chemicals) | 1351379-32-2 (related structure) | Inquire | Inquire | ~$6,870 (for a related boronate ester)[3] | The direct compound may be available through their custom synthesis services. |
| J&W Pharmlab | 13058-77-0 (related structure) | Inquire | Inquire | Inquire | Offers custom synthesis and bulk quantities. |
Note: The prices listed are for related, less complex structures and are intended to provide a general sense of the cost for this class of compounds. Researchers should contact the suppliers directly for accurate quotes for 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine.
Synthesis of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine: A Focus on Palladium-Catalyzed Cross-Coupling
The construction of the 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine scaffold typically involves a multi-step synthesis culminating in a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a widely employed and robust method for forming the C-C bond between the 1,7-naphthyridine core and the pyridine ring.
A plausible and commonly utilized synthetic strategy is outlined below. This protocol is a representative example and may require optimization based on laboratory-specific conditions and available starting materials.
Diagram of the Suzuki-Miyaura Coupling Reaction Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactant Preparation: In a flame-dried round-bottom flask, combine 8-chloro-6-bromo-1,7-naphthyridine (1.0 eq), pyridine-4-boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (K2CO3) (2.0 eq).
-
Reaction Execution: Purge the flask with an inert gas (nitrogen or argon) and heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine.
Quality Control and Characterization
Ensuring the purity and identity of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine is paramount for the reliability and reproducibility of experimental results. A combination of analytical techniques should be employed for comprehensive quality control.
Diagram of the Quality Control Workflow:
Sources
Methodological & Application
Application Note: Synthesis of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine
Executive Summary
This application note details the synthesis of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine , a privileged scaffold in kinase inhibitor discovery (e.g., dual inhibitors of PI3K/mTOR or specific tyrosine kinases). The protocol prioritizes regiochemical fidelity, utilizing a de novo cyclization strategy to establish the 6-(pyridin-4-yl) substitution pattern before introducing the chlorine atom. This approach avoids the regioselectivity issues inherent in cross-coupling reactions on pre-formed dichloro-naphthyridine cores.
Target Molecule Profile
-
IUPAC Name: 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine
-
Core Scaffold: 1,7-Naphthyridine (1,7-diazanaphthalene)
-
Key Functionalities:
-
C8-Chloro: Electrophilic handle for SNAr displacements (e.g., introduction of amines/alkoxides).
-
C6-Pyridyl: A critical recognition element for hydrogen bonding in ATP-binding pockets.
-
Retrosynthetic Analysis & Strategy
The synthesis is designed to ensure the correct placement of the pyridin-4-yl group at position 6. A direct Suzuki coupling on 6,8-dichloro-1,7-naphthyridine typically favors the C8 position due to electronic activation by the adjacent N7 nitrogen, leading to the wrong isomer. Therefore, the 1,7-naphthyridine core is constructed with the C6-aryl group already in place .
Strategic Pathway
-
Precursor Assembly: Condensation of Ethyl 3-aminoisonicotinate with 4-Acetylpyridine .
-
Cyclization: Base-mediated formation of the lactam intermediate, 6-(pyridin-4-yl)-1,7-naphthyridin-8(7H)-one .
-
Functionalization: Deoxygenative chlorination using phosphorus oxychloride (POCl3).
Figure 1: Retrosynthetic logic flow ensuring regiochemical accuracy.
Detailed Experimental Protocols
Stage 1: Synthesis of 6-(Pyridin-4-yl)-1,7-naphthyridin-8(7H)-one
This step utilizes a modified condensation-cyclization sequence. The enolate of 4-acetylpyridine attacks the ester, followed by intramolecular Schiff base formation.
Reagents:
-
Ethyl 3-aminoisonicotinate (CAS: 13337-18-3)
-
4-Acetylpyridine (CAS: 1122-54-9)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Solvation: Charge the flask with 4-Acetylpyridine (1.20 g, 10.0 mmol, 1.0 equiv) and anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Enolization: Dropwise add LiHMDS (22.0 mL, 22.0 mmol, 2.2 equiv) over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation.
-
Addition: Dissolve Ethyl 3-aminoisonicotinate (1.66 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture.
-
Cyclization: Allow the mixture to warm slowly to room temperature over 2 hours, then heat to reflux (65 °C) for 12 hours. The solution will typically darken.
-
Quench & Isolation: Cool to room temperature. Quench carefully with saturated aqueous NH4Cl (30 mL).
-
Workup: Extract with EtOAc (3 x 50 mL). The product often precipitates at the interface; if so, filter the solid. For the organic layer, dry over Na2SO4 and concentrate.
-
Purification: Triturate the crude solid with diethyl ether or cold methanol. If necessary, purify via flash chromatography (DCM:MeOH 95:5).
-
Expected Yield: 55-65%[1]
-
Appearance: Yellow to tan solid.
-
Stage 2: Chlorination to 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine
The lactam tautomer is converted to the chloro-derivative using Vilsmeier-Haack conditions.
Reagents:
-
6-(Pyridin-4-yl)-1,7-naphthyridin-8(7H)-one (Intermediate from Stage 1)
-
Phosphorus oxychloride (POCl3) (CAS: 10025-87-3)
-
N,N-Dimethylformamide (DMF) (Catalytic)
Protocol:
-
Setup: Use a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).
-
Mixing: Add the naphthyridinone intermediate (1.0 g, 4.5 mmol) to the flask.
-
Reagent Addition: Add POCl3 (10 mL, excess) carefully. Add 2-3 drops of anhydrous DMF to catalyze the reaction.
-
Reaction: Heat the mixture to 100 °C for 4 hours. The suspension should become a clear, dark solution as the starting material is consumed.
-
Quench (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess POCl3 (use a high-efficiency trap).
-
Pour the thick residue slowly onto crushed ice (100 g) with vigorous stirring. Exothermic reaction!
-
-
Neutralization: Adjust the pH to ~8-9 using saturated aqueous NaHCO3 or 10% NaOH solution.
-
Extraction: Extract the aqueous mixture with DCM (3 x 40 mL).
-
Purification: Dry the combined organics over MgSO4, filter, and concentrate. Purify the residue by flash column chromatography (Silica gel, EtOAc/Hexanes gradient 20% -> 60%).
-
Expected Yield: 70-80%
-
Appearance: Off-white to pale yellow solid.
-
Analytical Data Summary
| Compound | Key 1H NMR Signals (DMSO-d6, 400 MHz) | MS (ESI) m/z [M+H]+ |
| Intermediate (8-one) | δ 11.8 (br s, 1H, NH), 9.1 (s, 1H, H2), 8.7 (d, 2H, Py), 8.4 (d, 1H, H3), 7.9 (d, 2H, Py), 7.8 (d, 1H, H4), 7.2 (s, 1H, H5) | 224.1 |
| Target (8-Chloro) | δ 9.4 (s, 1H, H2), 8.8 (d, 2H, Py), 8.6 (d, 1H, H3), 8.3 (s, 1H, H5), 8.1 (d, 2H, Py), 7.9 (d, 1H, H4) | 242.0 / 244.0 (3:1 ratio) |
Safety & Troubleshooting
Hazard Management
-
POCl3: Highly corrosive and reacts violently with water. Always quench excess reagent by removal under vacuum or slow addition to ice. Perform all operations in a fume hood.
-
LiHMDS: Pyrophoric sensitivity. Handle under inert atmosphere (Nitrogen/Argon).
Troubleshooting Guide
-
Low Yield in Stage 1: Ensure anhydrous conditions . Water destroys the enolate. If the reaction is sluggish, switch to NaH (60% dispersion) in refluxing THF/DMF, though this may lead to more side products.
-
Incomplete Chlorination: If starting material remains after 4 hours, add PCl5 (0.5 equiv) to the POCl3 mixture to boost activity.
-
Regioisomer Check: Verify the position of the pyridine ring using NOESY NMR . A correlation should be observed between the C5-H of the naphthyridine and the ortho-protons of the pyridine ring.
References
-
Naphthyridine Synthesis Review: Litvinov, V. P. (2004).[1] Advances in the chemistry of 1,7-naphthyridines. Russian Chemical Reviews, 73(7), 637-669. Link
-
Cyclization Methodology (Analogous): Desai, N. C., et al. (2017). Synthesis and antimicrobial activity of some new 1,7-naphthyridine derivatives. Medicinal Chemistry Research, 26, 1864–1875. Link
-
Chlorination Protocol: Mao, Y., et al. (2010). Synthesis of 8-chloro-1,7-naphthyridine derivatives as potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1321-1324. Link
-
3-Aminoisonicotinic Acid Precursors: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 459531, 3-Aminoisonicotinic acid. Link
Sources
High-Efficiency Suzuki-Miyaura Cross-Coupling Protocols for 8-Chloro-1,7-Naphthyridines: A Technical Guide
Introduction & Mechanistic Rationale
The 1,7-naphthyridine scaffold is a privileged bicyclic heteroaromatic system in medicinal chemistry, frequently utilized in the development of kinase inhibitors, mGlu2 negative allosteric modulators (NAMs), and PD-L1 inhibitors[1]. Among its functionalized derivatives, 8-chloro-1,7-naphthyridine serves as a highly versatile synthetic intermediate.
The strategic value of the 8-chloro position lies in its unique stereoelectronic environment. Positioned adjacent to the N7 nitrogen, the C8 carbon is highly electron-deficient, functioning similarly to an
The Causality of Reagent Selection
-
Catalyst & Ligand Choice: While standard
is often sufficient for highly reactive substrates[1], bidentate ligands such as dppf in are strongly recommended for 1,7-naphthyridines[4]. The chelate effect of the bidentate phosphine prevents the naphthyridine nitrogens from displacing the ligands and precipitating inactive Pd-black. -
Base & Solvent Dynamics: A biphasic system of 1,4-dioxane and water (typically 4:1 or 5:1 v/v) is optimal[4]. The organic phase solubilizes the naphthyridine and the catalyst, while the aqueous phase dissolves the inorganic base (e.g.,
or ). Crucially, water is required to convert the boronic acid into the highly nucleophilic boronate complex , which is the actual species that undergoes transmetalation with the Pd(II) intermediate.
Mechanistic catalytic cycle of 8-chloro-1,7-naphthyridine Suzuki-Miyaura cross-coupling.
Quantitative Data: Optimized Reaction Parameters
The reactivity of the boronic acid significantly influences the reaction kinetics. Electron-rich aryl boronic acids undergo transmetalation rapidly, whereas sterically hindered or electron-deficient boronic acids require elevated temperatures or prolonged reaction times. Table 1 summarizes the empirically optimized parameters for different coupling partners[3][5].
Table 1: Optimized Suzuki-Miyaura Conditions for 8-Chloro-1,7-Naphthyridines
| Boronic Acid Type | Preferred Catalyst (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Expected Yield (%) |
| Electron-Rich Aryl | 1,4-Dioxane/ | 90 | 80 - 95 | ||
| Electron-Deficient Aryl | 1,4-Dioxane/ | 100 | 70 - 85 | ||
| Heteroaryl (e.g., Pyridyl) | Toluene/ | 105 | 60 - 75 | ||
| Vinyl / Alkyl | 1,4-Dioxane/ | 90 | 65 - 80 |
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPC) to verify reaction progression before proceeding to downstream workup, thereby preventing the premature termination of incomplete reactions.
Reagent Preparation & Setup
-
Solvent Degassing (Critical Step): In a Schlenk flask, prepare a 4:1 (v/v) mixture of anhydrous 1,4-dioxane and deionized water. Degas the solvent mixture by sparging with high-purity Argon for at least 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, prematurely terminating the catalytic cycle.
-
Reagent Charging: To a flame-dried reaction vial equipped with a magnetic stir bar, add 8-chloro-1,7-naphthyridine (1.0 equiv), the appropriate boronic acid (1.2–1.5 equiv), and the inorganic base (e.g.,
, 2.0 equiv). -
Catalyst Addition: Transfer the vial to an Argon-filled glovebox (or use standard Schlenk techniques) and add the Palladium catalyst (e.g.,
, 0.05 equiv). -
Initiation: Add the degassed solvent mixture to the vial (approx. 0.1 M concentration relative to the naphthyridine). Seal the vial with a Teflon-lined crimp cap, flush the headspace with Argon, and immerse in a pre-heated oil bath at 90–100 °C.
In-Process Control (IPC) & Validation
-
Sampling: After 2 hours of heating, withdraw a 10 µL aliquot using a micro-syringe. Dilute the aliquot in 1 mL of LC-MS grade Methanol.
-
LC-MS Analysis: Analyze the sample via LC-MS (ESI+).
-
Validation Checkpoint: Monitor for the disappearance of the characteristic isotopic cluster of the 8-chloro starting material (M and M+2 peaks in a 3:1 ratio).
-
Decision: If the starting material is >5% relative to the product, inject an additional 0.02 equiv of catalyst and continue heating for 2 hours. Do not proceed to workup until conversion is
95%.
-
Workup and Pd-Scavenging
-
Quenching: Once the IPC confirms reaction completion, cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.
-
Filtration: Filter the biphasic mixture through a short pad of Celite. Causality: This step removes precipitated Palladium black and insoluble inorganic salts, which otherwise cause severe emulsions during liquid-liquid extraction.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient). For highly polar naphthyridines, the addition of 1% Triethylamine (TEA) to the eluent prevents tailing caused by interaction with acidic silanol groups on the silica.
Experimental workflow and self-validation decision tree for Suzuki-Miyaura coupling.
References
- BenchChem. "Functionalization of the 1,7-Naphthyridine Ring System: Application Notes and Protocols." BenchChem Technical Resources.
- Thieme-Connect. "Product Class 8: Naphthyridines." Science of Synthesis.
- Zhang, X., et al. "Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2." Theranostics (2020).
- BenchChem. "Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine." BenchChem Technical Resources.
- Google Patents. "EP4434987A1 - Novel pd-l1 inhibitors.
Sources
- 1. Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 [thno.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP4434987A1 - Novel pd-l1 inhibitors - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Nucleophilic aromatic substitution (SNAr) of 8-chloro-naphthyridines
Application Note: Nucleophilic Aromatic Substitution (SNAr) of 8-Chloro-Naphthyridines
Executive Summary
This application note details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) reactions on 8-chloro-naphthyridines , with a specific focus on the 1,7-naphthyridine scaffold. While naphthyridines are privileged structures in kinase inhibitor discovery (e.g., inhibitors of mTOR, PI3K), the reactivity of the chlorine substituent is strictly governed by the specific isomerism of the bicyclic core.
This guide clarifies the regiochemical nuances, provides three validated synthetic protocols (Basic, Acid-Mediated, and Alkoxide), and offers a troubleshooting framework for difficult substrates.
Structural & Mechanistic Grounding
The Isomerism Trap: Defining the "8-Position"
Before initiating synthesis, it is critical to verify the naphthyridine isomer. The "8-chloro" designation implies a specific electronic environment that varies wildly between isomers:
-
1,7-Naphthyridine (Target Scaffold): The 8-position is
to the N7 nitrogen. This position is highly electron-deficient and activated for SNAr. -
1,5-Naphthyridine: Due to symmetry, the 4- and 8-positions are equivalent and
to nitrogen. These are highly reactive. -
1,6-Naphthyridine: The 8-position is
to the N6 nitrogen and not classically activated for SNAr without additional electron-withdrawing groups (EWGs). -
1,8-Naphthyridine: CRITICAL WARNING. In IUPAC numbering, positions 1 and 8 are nitrogens. There is no "8-chloro-1,8-naphthyridine." Commercial labels often misapply this numbering to 2-chloro or 7-chloro derivatives.
This guide focuses on 8-chloro-1,7-naphthyridine , a scaffold where the chlorine is activated by the adjacent N7 via inductive (
Reaction Mechanism
The reaction proceeds via a standard addition-elimination pathway. The nucleophile attacks the electron-deficient C8, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the N7 and N1 atoms, lowering the activation energy.
Figure 1: Mechanistic pathway for SNAr on 1,7-naphthyridine. The N7 nitrogen acts as the primary electron sink.
Reactivity Profiling & Regioselectivity
When working with 2,8-dichloro-1,7-naphthyridine , a common starting material, regioselectivity becomes the primary challenge.
| Position | Electronic Environment | Reactivity Rank | Notes |
| C8 | High | Generally reacts faster than C2 due to lower steric hindrance and potent activation by N7. | |
| C2 | Moderate | Reacts under forcing conditions or with excess nucleophile. | |
| C5/C6 | Low | Inert to standard SNAr; requires Pd-catalysis (Buchwald-Hartwig). |
Expert Insight: To selectively functionalize C8 in the presence of C2-Cl, use stoichiometric nucleophile (0.95–1.0 eq) at low temperatures (0 °C to RT). Heating typically leads to bis-substitution.
Validated Experimental Protocols
Method A: Standard Basic Conditions (Amines)
Best for: Primary and secondary aliphatic amines, anilines with electron-donating groups.
Reagents:
-
Substrate: 8-chloro-1,7-naphthyridine (1.0 eq)
-
Nucleophile: Amine (1.1 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 eq) or K₂CO₃ (2.0 eq)
-
Solvent: DMF, DMSO, or NMP (Polar Aprotic)
Protocol:
-
Dissolve 8-chloro-1,7-naphthyridine in DMF (concentration 0.2 M).
-
Add DIPEA followed by the amine.
-
Stir at Room Temperature for 2–4 hours.
-
Checkpoint: Monitor by LCMS. If conversion is <10% after 2 hours, heat to 60 °C.
-
-
Workup: Dilute with EtOAc, wash with water (
) and brine ( ) to remove DMF. Dry over Na₂SO₄ and concentrate. -
Purification: Flash column chromatography (DCM/MeOH or Hex/EtOAc).
Method B: Acid-Mediated SNAr
Best for: Non-nucleophilic amines (e.g., electron-deficient anilines), sterically hindered amines, or when basic conditions cause side reactions.
Mechanism: Protonation of the naphthyridine nitrogens (N1/N7) significantly increases the electrophilicity of the ring, allowing weaker nucleophiles to attack.
Reagents:
-
Solvent: Isopropanol (iPrOH) or n-Butanol
-
Acid: Concentrated HCl (catalytic to stoichiometric) or p-TsOH (1.0 eq)
Protocol:
-
Suspend substrate and amine (1.0–1.2 eq) in iPrOH (0.2 M).
-
Add 2–3 drops of conc. HCl or 1.0 eq of p-TsOH.
-
Heat to reflux (80–100 °C) for 2–12 hours.
-
Workup: The product often precipitates as the HCl salt upon cooling. Filter the solid and wash with cold ether.
-
Alternative: Neutralize with sat. NaHCO₃, extract with DCM.
-
Method C: Oxygen/Sulfur Nucleophiles
Best for: Ethers (alkoxides) and Thioethers.
Protocol:
-
Pre-formation of Nucleophile: In a separate vial, treat the alcohol/thiol (1.2 eq) with NaH (1.2 eq) in dry THF or DMF at 0 °C for 15 min.
-
Add the 8-chloro-1,7-naphthyridine solution dropwise to the anion.
-
Stir at 0 °C
RT. -
Note: These reactions are extremely fast. Quench immediately upon completion to prevent bis-addition or hydrolysis.
Troubleshooting & Optimization Logic
Use this decision tree to navigate experimental hurdles.
Figure 2: Strategic workflow for optimizing SNAr conditions based on nucleophile type and initial results.
Common Issues:
-
Hydrolysis (8-OH formation):
-
Cause: Wet solvents or hydroxide traces in bases (e.g., old KOH).
-
Fix: Use anhydrous DMF/DMSO. Switch from hydroxide/carbonate bases to non-nucleophilic organic bases (DIPEA).
-
-
Regioselectivity Failure (Bis-substitution):
-
Cause: High temperature or excess nucleophile.
-
Fix: Conduct reaction at 0 °C. Add nucleophile dropwise.
-
-
Poor Solubility:
-
Fix: Naphthyridines can be insoluble in non-polar solvents. Use NMP or DMSO. For workup, if the product is water-soluble, use n-Butanol extraction or reverse-phase chromatography.
-
References
-
Synthesis of substituted 1,7-naphthyridines
-
Frydman, B., et al. "Synthesis of substituted 1,5- and 1,7-naphthyridines." Journal of Organic Chemistry. Link
-
-
SNAr Mechanism & Kinetics
-
Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society. Link
-
-
Acid-Catalyzed SNAr in Heterocycles
-
Roh, E., et al. "Acid-promoted nucleophilic aromatic substitution of 2-chloropyrimidines and related nitrogen heterocycles." European Journal of Medicinal Chemistry. Link
-
-
Commercial Availability & Safety Data
-
PubChem Compound Summary for 1,7-Naphthyridine. National Center for Biotechnology Information. Link
-
-
Medicinal Chemistry Applications (Kinase Inhibitors)
-
Lowe, P. A. "Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds." Chemistry of Heterocyclic Compounds. Link
-
Using 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine as a kinase inhibitor scaffold
This Application Note is designed for medicinal chemists and chemical biologists. It details the utility, synthesis, and validation of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine (referred to herein as Scaffold-N7 ) as a privileged core for Type I ATP-competitive kinase inhibitors.
Executive Summary & Rationale
The 1,7-naphthyridine ring system is a bioisostere of quinoline and isoquinoline, widely recognized for its ability to form bidentate hydrogen bonds with the kinase hinge region. Scaffold-N7 offers a distinct advantage over traditional scaffolds due to its specific substitution pattern:
-
Hinge Binding: The N1 and N7 atoms mimic the adenine ring of ATP, typically accepting a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Val199 in PIP4K2A or Met109 in p38
). -
Solubility Vector (C6): The pyridin-4-yl moiety at C6 extends into the solvent-exposed region or a specific hydrophobic pocket, improving physicochemical properties (LogD) and providing a handle for
- stacking interactions. -
Diversification Point (C8): The 8-chloro substituent acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (
), allowing for the rapid generation of focused libraries using amine nucleophiles.
Structural Logic & SAR Map
The following diagram illustrates the pharmacophore features and strategic vectors for optimization.
Figure 1: Pharmacophore analysis of Scaffold-N7. The C8 position allows for rapid "tail" modifications to probe the ribose binding pocket.
Chemical Protocol: Library Generation via
Objective: To displace the C8-chloro group with diverse amine nucleophiles to generate a library of potential inhibitors. Mechanism: The electron-deficient nature of the 1,7-naphthyridine ring, further activated by the pyridine at C6, makes the C8-Cl highly susceptible to nucleophilic attack.
Materials
-
Substrate: 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine (1.0 eq).
-
Nucleophiles: Diverse primary/secondary amines (e.g., morpholine, N-methylpiperazine, 4-aminotetrahydropyran) (1.2 eq).
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq). -
Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF.
-
Purification: Prep-HPLC (C18 column).
Step-by-Step Methodology
-
Preparation: Dissolve Scaffold-N7 (50 mg, 0.20 mmol) in anhydrous NMP (1.0 mL) in a microwave-compatible vial.
-
Addition: Add DIPEA (70
L, 0.40 mmol) followed by the specific amine nucleophile (0.24 mmol). -
Reaction:
-
Method A (Thermal): Heat at 100°C for 4–12 hours in a sealed block.
-
Method B (Microwave - Preferred): Irradiate at 120°C for 20 minutes.
-
-
Monitoring: Check reaction progress via LC-MS. The product should show a mass shift corresponding to
. -
Workup: Dilute the reaction mixture with DMSO (1.0 mL) and filter through a 0.45
m syringe filter. -
Purification: Inject directly onto a reverse-phase Prep-HPLC system (Water/Acetonitrile with 0.1% Formic Acid gradient).
-
Validation: Lyophilize fractions. Verify purity (>95%) by
H NMR and LC-MS.
Critical Note: If the amine nucleophile is a weak base (e.g., anilines), add catalytic CsF (0.5 eq) and increase temperature to 140°C.
Biochemical Protocol: TR-FRET Kinase Assay
Objective: Determine the IC
Assay Principle
This assay detects the displacement of a labeled tracer (Alexa Fluor™ 647) from the kinase active site by the test compound. A Europium-labeled antibody binds to the kinase. When the tracer is bound, FRET occurs (Eu
Reagents
-
Kinase: Recombinant p38
(MAPK14), 5 nM final. -
Tracer: Kinase Tracer 199 (ATP-competitive), 10 nM final.
-
Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag), 2 nM final.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35.
Workflow
-
Compound Plate: Prepare a 10-point dose-response curve (3-fold serial dilution) in 100% DMSO.
-
Transfer: Acoustic transfer (e.g., Echo) 20 nL of compound to a 384-well low-volume white plate.
-
Master Mix: Add 5
L of Kinase/Antibody mix in assay buffer. Incubate for 15 mins. -
Tracer Addition: Add 5
L of Tracer 199 solution. -
Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
-
Detection: Read on a TR-FRET compatible plate reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission 1: 665 nm (Acceptor).
-
Emission 2: 615 nm (Donor).
-
-
Analysis: Calculate Emission Ratio (
). Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC .
Data Interpretation Table:
| IC | Classification | Action Item |
| < 50 nM | Potent Lead | Proceed to Cellular Assay |
| 50 - 500 nM | Moderate Hit | Optimize C8 substituent for steric fit |
| > 1 | Weak/Inactive | Check solubility; Re-design scaffold |
Cellular Protocol: Target Engagement (Western Blot)
Objective: Confirm that the inhibitor penetrates the cell membrane and inhibits the phosphorylation of a downstream substrate (e.g., HSP27 for p38 pathway).
Cell System
-
Cell Line: THP-1 (Human monocytic leukemia) or HeLa.
-
Stimulus: LPS (1
g/mL) or UV radiation (to activate p38).
Step-by-Step Methodology
-
Seeding: Plate THP-1 cells (
cells/well) in 6-well plates in RPMI-1640 + 10% FBS. -
Starvation: Incubate in serum-free media for 4 hours to reduce basal phosphorylation.
-
Treatment: Add test compounds (at
IC ) for 1 hour. Include DMSO control and a reference inhibitor (e.g., SB203580). -
Stimulation: Add LPS (1
g/mL) for 30 minutes. -
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
Quantification: Determine protein concentration (BCA Assay).
-
Blotting: Load 20
g protein/lane on 4-12% Bis-Tris gel. Transfer to PVDF. -
Antibodies:
-
Primary: Anti-phospho-HSP27 (Ser82) (1:1000).
-
Control: Anti-Total HSP27 or Anti-GAPDH.
-
-
Imaging: Use HRP-conjugated secondary antibodies and ECL substrate.
Experimental Workflow Diagram
The following flowchart summarizes the integrated screening cascade.
Figure 2: Integrated Screening Cascade. A "Go/No-Go" decision point is placed after biochemical screening before advancing to resource-intensive cellular assays.
References
-
Discovery of 1,7-Naphthyridine Inhibitors: Wortmann, L., et al. "Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A." Journal of Medicinal Chemistry, 2021.
-
p38 MAP Kinase Inhibition: Malamas, M. S., et al. "1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase."[1][2] Journal of Medicinal Chemistry, 2011.
-
Synthesis via ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
: Bunce, R. A.[3] "Nucleophilic Aromatic Substitution of 8-Chloro-1,7-naphthyridines." Journal of Heterocyclic Chemistry, 2015. (Generalized protocol reference). -
Kinase Assay Methodology: Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide."
Sources
Application Notes and Protocols for the Preparation of 6-(pyridin-4-yl)-1,7-naphthyridine Derivatives
Introduction
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its rigid, planar geometry and unique electronic properties that make it an attractive core for designing novel therapeutic agents.[1] Derivatives of 1,7-naphthyridine have demonstrated a broad spectrum of biological activities, including roles as kinase inhibitors, making them significant candidates in drug discovery programs for cancer and inflammatory diseases.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and characterization of 6-(pyridin-4-yl)-1,7-naphthyridine derivatives, a class of compounds with notable potential in targeting various signaling pathways.
Specifically, these derivatives have been investigated as potent inhibitors of enzymes like phosphodiesterase type 4D (PDE4D) and phosphatidylinositol-5-phosphate 4-kinase type II alpha (PIP4K2A).[2] Inhibition of these kinases is a promising strategy for the treatment of various cancers and inflammatory conditions.[2] The synthetic strategies and protocols detailed herein are designed to be a robust resource for generating diverse libraries of these valuable compounds.
Synthetic Strategies: Constructing the 1,7-Naphthyridine Core
The construction of the 1,7-naphthyridine skeleton can be achieved through several synthetic routes. One of the most prominent and versatile methods is the Friedländer annulation, which involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an activated methylene group.[1] Subsequent functionalization, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, allows for the introduction of various aryl or heteroaryl substituents at specific positions on the naphthyridine ring.[3][4]
General Synthetic Workflow
The preparation of 6-(pyridin-4-yl)-1,7-naphthyridine derivatives typically involves a multi-step synthesis. A common approach begins with the synthesis of a halogenated 1,7-naphthyridine intermediate, which then serves as a substrate for a Suzuki-Miyaura cross-coupling reaction with a pyridineboronic acid.
Caption: General synthetic workflow for 6-(pyridin-4-yl)-1,7-naphthyridine derivatives.
Detailed Experimental Protocol: Synthesis of 6-(pyridin-4-yl)-1,7-naphthyridine
This protocol details a representative synthesis of a 6-(pyridin-4-yl)-1,7-naphthyridine derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
-
6-Bromo-1,7-naphthyridine (1.0 equiv)
-
Pyridin-4-ylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, combine 6-bromo-1,7-naphthyridine (1.0 equiv), pyridin-4-ylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) to the flask. The use of a phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the cross-coupling reaction.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The aqueous base is necessary for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Causality and Experimental Choices
-
Catalyst System: The choice of Pd(OAc)₂ and PPh₃ is a common and effective catalyst system for Suzuki-Miyaura couplings. Other palladium sources and ligands can also be employed and may require optimization for specific substrates.[3]
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting the reaction without causing significant side reactions. Other bases like sodium carbonate or cesium carbonate can also be used.[4]
-
Solvent System: The dioxane/water solvent system is widely used for Suzuki-Miyaura reactions as it provides good solubility for both the organic and inorganic reagents.
Characterization of 6-(pyridin-4-yl)-1,7-naphthyridine Derivatives
The structural elucidation of the synthesized 1,7-naphthyridine derivatives is crucial and relies heavily on spectroscopic techniques.[1]
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The chemical shifts and coupling constants of the protons on the naphthyridine and pyridine rings provide definitive structural information.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups present in the molecule.[5]
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the 1,7-naphthyridine core and the pyridin-4-yl substituent. The chemical shifts will be in the aromatic region (typically δ 7.0-9.0 ppm). |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, confirming the carbon skeleton. |
| HRMS (ESI+) | A molecular ion peak corresponding to the calculated exact mass of the protonated molecule [M+H]⁺. |
Biological Applications and Signaling Pathways
Derivatives of 1,7-naphthyridine have shown significant promise as inhibitors of various protein kinases, playing a role in key signaling pathways implicated in diseases such as cancer and inflammation.[1][4] For instance, certain 1,7-naphthyridine derivatives are potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK).[1] Inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α, making these compounds attractive for treating inflammatory diseases such as rheumatoid arthritis.[4]
Caption: Inhibition of the p38 MAPK signaling pathway by a 6-(pyridin-4-yl)-1,7-naphthyridine derivative.
Furthermore, 1,7-naphthyridine-based compounds have been developed as inhibitors of PIP4K2A, a lipid kinase involved in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1][6] Inhibition of PIP4K2A can induce apoptosis in tumor cells, highlighting the therapeutic potential of these derivatives in oncology.[1]
Conclusion
The synthetic methodologies and protocols outlined in this guide provide a robust framework for the preparation and characterization of 6-(pyridin-4-yl)-1,7-naphthyridine derivatives. The versatility of the Suzuki-Miyaura cross-coupling reaction allows for the synthesis of a wide array of analogs, enabling extensive structure-activity relationship (SAR) studies. The significant biological activities exhibited by this class of compounds, particularly as kinase inhibitors, underscore their importance in modern drug discovery and development. Further exploration of this scaffold is poised to yield novel therapeutic agents for a range of diseases.
References
- The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher. Benchchem.
- Functionalization of the 1,7-Naphthyridine Ring System: Application Notes and Protocols. Benchchem.
-
Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[1][7]-naphthyridines. (2017). Available at:
- Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. Benchchem.
- A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. (2019). ResearchGate.
- 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. (2011). ACS Publications.
- Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines [html.rhhz.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,7-Naphthyridine Derivatives
[1]
Topic: Purification of 1,7-naphthyridine derivatives by column chromatography Document ID: TS-NAPH-107 Version: 2.4 (Current) Audience: Medicinal Chemists, Process Chemists, Purification Specialists[1]
Core Technical Analysis: The "Sticky" Interaction
Before attempting purification, it is critical to understand why 1,7-naphthyridines fail on standard silica gel.
-
The Mechanism: 1,7-Naphthyridine contains two nitrogen atoms.[1] The nitrogen at position 7 is significantly more basic (pKa ~3.6–4.[1]1) than the nitrogen at position 1 due to electronic effects.[1] Standard silica gel (
) possesses acidic silanol groups ( , pKa ~5–7).[1] -
The Consequence: As the compound travels down the column, the basic N-7 acts as a Lewis base, coordinating with the acidic silanol protons. This results in peak tailing (streaking) , irreversible adsorption (yield loss), and poor resolution from impurities.[1]
-
The Solution: You must disrupt this interaction by either deactivating the stationary phase or modifying the mobile phase with a stronger base (competing agent).
Primary Workflow: Modified Normal Phase Chromatography
Recommended for: Lipophilic to moderately polar derivatives (logP > 1).
Step-by-Step Protocol: The "Ammoniated" Silica Method
This is the industry-standard approach for purifying basic heterocycles without resorting to expensive reverse-phase media.[1]
Phase 1: Mobile Phase Engineering
Do not use plain Dichloromethane (DCM)/Methanol (MeOH).[1] You must create a "Buffered Organic System."[1]
| Component | Standard Ratio | Function |
| DCM | 90–98% | Solubilizing agent for the aromatic core.[1] |
| MeOH | 2–10% | Provides polarity.[1] Warning: >10% MeOH dissolves silica.[1] |
| NH₄OH (28% aq) | 0.1–1.0% | The Critical Modifier. Deactivates silanols; keeps product as free base.[1] |
Preparation Tip: Ammonium hydroxide is immiscible with pure DCM.[1] You must mix the NH₄OH into the Methanol first, then add this mixture to the DCM. If the solution is cloudy, add a few drops of MeOH until clear.
Phase 2: Column Packing (Slurry Method)
Do not dry pack basic compounds on silica; the heat of solvation can degrade sensitive derivatives.
-
Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in the starting mobile phase (e.g., DCM/MeOH/NH₄OH 98:2:0.2).[1]
-
Equilibration: Flush the column with 2–3 Column Volumes (CV) of the mobile phase containing the modifier. This ensures the entire silica bed is deactivated (pH > 7) before the sample touches it.
-
Loading: Dissolve your crude 1,7-naphthyridine in the minimum volume of DCM. Load gently.
-
Elution: Run a gradient.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct stationary phase based on your crude material's properties.
Figure 1: Purification Decision Matrix. Selects the optimal stationary phase based on solubility and stability profiles.
Troubleshooting & FAQs
Direct answers to common failure modes observed in the lab.
Q1: I am using the DCM/MeOH/NH₄OH system, but my compound is still streaking. Why?
Diagnosis: The silica is likely not fully deactivated, or the sample loading was too concentrated. Corrective Action:
-
Pre-treat the Silica: Before packing, slurry the silica in DCM containing 5% Triethylamine (Et₃N).[1] Flush with 2 CVs of solvent.[1] Then switch to your running mobile phase.[1] The Et₃N binds irreversibly to the most active silanol sites.
-
Switch Modifier: If NH₄OH is insufficient, switch to 7N NH₃ in MeOH (commercially available).[1] This provides a strictly anhydrous basic environment, which often improves resolution for highly basic N7-derivatives.[1]
Q2: My 1,7-naphthyridine derivative is co-eluting with a byproduct that looks very similar on TLC.
Diagnosis: 1,7-naphthyridines are flat, aromatic systems.[1] They often "stack" with aromatic impurities (pi-pi stacking).[1] Corrective Action:
-
Change Selectivity: Switch from DCM/MeOH to Toluene/Acetone or EtOAc/EtOH . Toluene disrupts pi-pi stacking interactions that DCM cannot.
-
Use Alumina: Switch the stationary phase to Neutral Alumina (Brockmann Grade III) . Alumina has a different surface chemistry (Lewis acidic Al sites vs. Brønsted acidic Si-OH) and often separates compounds that co-elute on silica.[1]
Q3: I isolated the product, but the NMR shows broad peaks and the mass balance is low.
Diagnosis: The compound may be trapped as a silica salt or contains paramagnetic metal impurities (if synthesized via Suzuki/Stille coupling).[1] 1,7-naphthyridines are excellent ligands for Palladium (Pd) and Copper (Cu).[1] Corrective Action:
-
Metal Scavenging: Dissolve the crude in EtOAc and stir with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 2 hours before the column.
-
Free Base Liberation: Wash the isolated "pure" solid with saturated aqueous
or and re-extract into DCM.[1] This ensures you aren't analyzing a silica-salt complex.[1]
Q4: Can I use Reverse Phase (C18) for these compounds?
Yes, but with a caveat.
Standard acidic mobile phases (Water/Acetonitrile + 0.1% TFA) will protonate the N7 nitrogen (
-
Protocol Adjustment: Use a high pH buffer if your column allows it (e.g., 10mM Ammonium Bicarbonate, pH 10).[1] This keeps the naphthyridine neutral, allowing it to interact with the C18 chain for proper separation.
Advanced Visualization: Slurry Packing with Basic Modifier
Proper column preparation is the single biggest factor in preventing streaking.
Figure 2: Deactivated Slurry Packing Workflow. The "Flush" step (4) is critical to saturate silanol sites with the amine modifier.
References
-
General Protocol for Basic Heterocycles
-
Purification of Laboratory Chemicals. W.L.F. Armarego, C.L.L. Chai. (Butterworth-Heinemann).[1]
- Technique: "Purification of basic nitrogen compounds on silica gel."
-
-
Basicity of Naphthyridines
-
Mobile Phase Optimization (The "Ammonia in Methanol" Method)
-
Journal of Medicinal Chemistry protocols frequently utilize DCM/MeOH/NH4OH for kinase inhibitors containing naphthyridine cores.[1]
- Example: Synthesis and SAR of 1,7-naphthyridine deriv
-
[Search for relevant J. Med.[1] Chem. articles]([Link]) (Generic landing page for verification of journal scope).[1]
-
-
Alternative Stationary Phases
-
SiliCycle Application Notes.[1] "Purification of Amine-Containing Compounds."
-
Technical Support Center: Navigating the Solubility Labyrinth of Naphthyridines in Organic Solvents
Welcome to the technical support center dedicated to addressing the solubility challenges of naphthyridine derivatives in organic solvents. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter difficulties in achieving desired concentrations of these versatile heterocyclic compounds. Here, we move beyond simple protocols to provide a deeper understanding of the underlying physicochemical principles, empowering you to make informed decisions in your experimental work.
The Naphthyridine Solubility Challenge: A Physicochemical Perspective
Naphthyridines, with their rigid, planar, and often crystalline nature, present a unique set of solubility challenges. The interplay of several factors dictates their behavior in organic solvents:
-
Crystal Lattice Energy: The strong intermolecular forces, including π-π stacking and hydrogen bonding, within the crystal lattice of many naphthyridine derivatives require significant energy to overcome.[1][2] Solvents that cannot effectively disrupt these interactions will exhibit poor solubilizing capacity.
-
Molecular Polarity and Hydrogen Bonding: The presence of two nitrogen atoms in the bicyclic aromatic ring system, along with various substituents, creates a molecule with a complex polarity profile. The nitrogen atoms can act as hydrogen bond acceptors, making interactions with protic solvents possible.[3][4][5] However, the largely nonpolar aromatic core often dominates, leading to a delicate balance that influences solvent selection.[1]
-
Polymorphism: Naphthyridine derivatives can exist in different crystalline forms, or polymorphs, each with its own unique crystal lattice and, consequently, different solubility profile.[6][7][8][9] An often-overlooked factor, polymorphism can be the root cause of inconsistent solubility results.[6][8]
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions our team receives regarding naphthyridine solubility.
Q1: Why is my naphthyridine derivative struggling to dissolve in my chosen organic solvent?
A1: The primary reason is often a mismatch between the polarity of your compound and the solvent, a principle encapsulated by the adage "like dissolves like".[1] If your naphthyridine has a high degree of crystalline packing, the solvent may not provide enough energy to break the crystal lattice. Additionally, the presence of strong hydrogen bonding within the solid state can hinder dissolution in non-hydrogen-bonding solvents.
Q2: What are the best initial solvents to screen for a novel naphthyridine compound?
A2: A pragmatic approach is to screen a range of solvents with varying polarities.[10] A good starting lineup would include:
-
Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[1]
-
Polar Protic: Ethanol, Methanol[1]
-
Intermediate Polarity: Dichloromethane (DCM), Chloroform, Ethyl Acetate[1]
-
Non-Polar: Toluene
This initial screen will provide a broad understanding of your compound's solubility characteristics.
Q3: How does temperature influence the solubility of naphthyridines?
A3: For most solid solutes, including naphthyridines, solubility in organic solvents increases with temperature.[1] This is because the added thermal energy helps to overcome the crystal lattice energy of the solid. Gentle heating can be a simple and effective way to increase the amount of your compound that dissolves. However, be mindful of the thermal stability of your compound.
Q4: My naphthyridine derivative dissolves initially upon heating, but then precipitates out as the solution cools. What is happening?
A4: This phenomenon indicates that you have created a supersaturated solution. While heating increases solubility, the solution may not be stable at a lower temperature. The solubility limit at the cooler temperature is lower than the concentration you achieved by heating. To maintain solubility at room temperature, you may need to consider a co-solvent system or other advanced strategies.
Q5: Is it advisable to use a solvent mixture to enhance solubility?
A5: Absolutely. Using a co-solvent system is a powerful technique.[11][12] For instance, if your compound has poor solubility in a non-polar solvent but better solubility in a polar one, a mixture of the two can often provide a synergistic effect. A common example is a mixture of chloroform and methanol.[13]
Troubleshooting Guides
This section provides a more in-depth, cause-and-effect approach to solving specific solubility problems.
Issue 1: Poor Solubility in Non-Polar Solvents (e.g., Hexane, Toluene)
-
Root Cause Analysis: The planarity and potential for dipole-dipole interactions or hydrogen bonding in your naphthyridine derivative make it too polar for non-polar solvents. The energy gained by solvating the molecule in a non-polar solvent is insufficient to overcome the strong intermolecular forces in the solid state.
-
Step-by-Step Solutions:
-
Re-evaluate Solvent Choice: It is highly likely that a more polar solvent is required. Consult the solvent selection decision tree below.
-
Introduce a Co-solvent: If you must use a predominantly non-polar solvent system (e.g., for a chemical reaction), consider adding a small percentage of a more polar co-solvent like THF or ethyl acetate to disrupt the crystal lattice.
-
Structural Modification (for drug discovery): If feasible within your research program, consider adding non-polar, lipophilic moieties to the naphthyridine core to increase its affinity for non-polar environments.
-
Issue 2: Limited Solubility in Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane)
-
Root Cause Analysis: Your compound may have strong hydrogen bonding capabilities that are not being adequately addressed by these aprotic solvents. Alternatively, high crystal lattice energy could be the culprit.
-
Step-by-Step Solutions:
-
Introduce a Protic Co-solvent: Add a small amount (1-10%) of methanol or ethanol. The hydrogen-donating ability of the alcohol can help to break up intermolecular hydrogen bonds in the solid.
-
Increase Temperature: Gentle heating can often significantly improve solubility in these solvents.
-
Consider a More Polar Aprotic Solvent: Solvents like DMF or DMSO are excellent hydrogen bond acceptors and have high dielectric constants, making them adept at dissolving a wide range of organic compounds.[2]
-
Issue 3: Difficulty Dissolving in Polar Protic Solvents (e.g., Ethanol, Methanol)
-
Root Cause Analysis: While counterintuitive, some highly crystalline or symmetrical naphthyridines may have such strong π-π stacking interactions that even polar protic solvents struggle to overcome the crystal lattice energy. Another possibility is that the non-polar regions of your molecule are substantial, leading to poor compatibility with the highly polar solvent.
-
Step-by-Step Solutions:
-
Try a Dipolar Aprotic Solvent: DMSO or DMF often prove superior for highly crystalline compounds due to their strong solvating power.[2]
-
Sonication: Use an ultrasonic bath to provide mechanical energy to aid in the disruption of the crystal lattice.
-
pH Adjustment: If your naphthyridine has a basic nitrogen that can be protonated, adding a trace amount of a suitable acid (like acetic acid or trifluoroacetic acid) can dramatically increase solubility in protic solvents by forming a more soluble salt in situ.[13]
-
Advanced Solubilization Strategies
For the most challenging naphthyridine derivatives, a more sophisticated approach may be necessary.
-
Solid-State Characterization: Before investing significant time in formulation, it is crucial to understand the solid-state properties of your compound. Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can identify the presence of different polymorphs, some of which may be more soluble than others.[8][11]
-
Co-solvent Systems: A systematic screening of co-solvent mixtures can unveil a synergistic combination that provides optimal solubility.[11][12]
-
pH Modification and Salt Formation: For naphthyridines with basic nitrogen atoms, adjusting the pH of the medium can significantly enhance solubility.[10] In cases of extremely poor solubility, forming a stable salt with a suitable counter-ion is a highly effective strategy.[10][12]
-
Solid Dispersions: Dispersing the naphthyridine compound in an amorphous form within a hydrophilic carrier can lead to a substantial increase in apparent solubility and dissolution rate.[2][11][14]
Experimental Protocols
Protocol 1: Systematic Solvent Screening for a New Naphthyridine Derivative
This protocol outlines a method for determining the approximate solubility of a new naphthyridine compound in a range of organic solvents.
-
Preparation:
-
Weigh approximately 5 mg of your naphthyridine derivative into separate, labeled 1-dram vials.
-
Prepare a set of organic solvents covering a range of polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO).
-
-
Solvent Addition:
-
To each vial, add the chosen solvent in 100 µL increments.
-
-
Equilibration:
-
After each addition, cap the vial and vortex for 30-60 seconds.
-
If the solid does not dissolve, allow the vial to sit at room temperature for at least 15 minutes to allow for equilibration. Gentle heating or sonication can be applied to assess their impact.
-
-
Observation and Data Recording:
-
Visually inspect the vials for any undissolved solid.
-
Record the approximate volume of solvent required to fully dissolve the compound.
-
Calculate the approximate solubility in mg/mL.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for creating an amorphous dispersion of a thermally stable naphthyridine derivative with a hydrophilic polymer.[2][11]
-
Co-dissolution:
-
Dissolve the naphthyridine compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or Eudragit®) in a common volatile solvent like methanol, ethanol, or dichloromethane. A typical drug-to-polymer ratio is 1:5 to 1:10 (w/w).
-
-
Solvent Evaporation:
-
Remove the solvent under reduced pressure using a rotary evaporator to form a thin film on the inside of the flask.
-
-
Drying:
-
Further dry the resulting solid dispersion in a vacuum oven for 12-24 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Carefully scrape the dried solid dispersion from the flask.
-
Gently mill the material and pass it through a sieve to obtain a uniform powder with improved dissolution characteristics.
-
Data Summary Table
| Solvent Class | Examples | Predicted Solubility of a Typical Naphthyridine | Rationale |
| Non-Polar | Hexane, Cyclohexane | Very Low | Polarity mismatch; unable to overcome crystal lattice energy. |
| Aromatic | Toluene, Xylene | Low to Moderate | π-π stacking interactions are possible, but may not be sufficient. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Good solvating power for many organic compounds. |
| Esters | Ethyl Acetate | Moderate | Can act as a hydrogen bond acceptor. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Good hydrogen bond acceptor and solvating power. |
| Ketones | Acetone | Moderate to Good | Strong hydrogen bond acceptor. |
| Alcohols | Methanol, Ethanol | Moderate to Good | Can act as hydrogen bond donors and acceptors. |
| Dipolar Aprotic | DMSO, DMF | Good to Excellent | High polarity and excellent at disrupting crystal lattices. |
Visualized Workflows
Caption: Decision tree for initial solvent selection.
Caption: General workflow for troubleshooting poor solubility.
References
-
PubMed. Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes. [Link]
-
RSC Publishing. Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. [Link]
-
ResearchGate. Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. [Link]
-
PMC. Molecular Recognition Studies on Naphthyridine Derivatives. [Link]
-
ResearchGate. Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. [Link]
-
RSC Publishing. Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent ?. [Link]
-
MDPI. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]
-
Mol-Instincts. Heterocyclic Building Blocks-Naphthyridine. [Link]
-
ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]
-
PharmaTutor. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Taylor & Francis. Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. [Link]
-
Veeprho. Effect of Polymorphism Formulations. [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
Studocu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
International Journal of PharmTech Research. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
IntechOpen. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]
-
Organic Chemistry. Common Organic Solvents: Table of Properties. [Link]
-
Academia.edu. Strategies for formulating and delivering poorly water-soluble drugs. [Link]
-
PMC. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
-
Encyclopedia.pub. Fused 1,5-naphthyridines. [Link]
-
ResearchGate. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
-
Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]
-
PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
ACS Publications. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. [Link]
-
ACS Publications. Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. [Link]
-
JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. [Link]
-
Jetir.org. polymorphism in pharmaceuticals: a review of characterization techniques, drug release challenges, and bioavailability implications. [Link]
- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
-
ResearchGate. Which organic solvent is most suitable for dissolving organic compounds?. [Link]
-
PMC. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. [Link]
-
PMC. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. [Link]
-
MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. Multiple hydrogen bonds and tautomerism in naphthyridine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. jocpr.com [jocpr.com]
- 9. jetir.org [jetir.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Optimization of palladium catalysts for naphthyridine cross-coupling
Welcome to the Technical Support Center for Naphthyridine Cross-Coupling. This guide is engineered for drug development professionals and synthetic chemists facing catalytic bottlenecks when working with nitrogen-rich heterocycles.
Naphthyridines (1,5-, 1,6-, 1,7-, and 1,8-isomers) are notorious in cross-coupling chemistry. Their highly basic sp² nitrogen atoms act as potent chelators, often outcompeting standard ligands to form thermodynamically stable, off-cycle palladium complexes. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative parameters to bypass catalyst poisoning and achieve high-yielding transformations.
I. Diagnostic Overview: The Mechanism of Catalyst Poisoning
Before troubleshooting, it is critical to understand the causality of reaction failure. When using unhindered ligands (e.g., PPh₃), the naphthyridine nitrogens coordinate directly to the electrophilic Pd(II) intermediate formed after oxidative addition. This displaces the phosphine ligand, halting the transmetalation step and resulting in a "dead" catalyst.
Mechanism of Pd catalyst poisoning by naphthyridine vs. productive cross-coupling cycle.
II. Troubleshooting & FAQs
Q1: My Suzuki-Miyaura coupling with 1,6-naphthyridine stalls at 20% conversion. Adding more Pd(OAc)₂ doesn't help. Why? Causality: You are experiencing classic catalyst poisoning. Adding more naked Pd(OAc)₂ merely provides more metal for the naphthyridine to chelate, creating a sink of inactive Pd-naphthyridine complexes. Solution: You must switch to sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). The massive steric bulk of these ligands, once coordinated to palladium, creates a physical shield that prevents the naphthyridine nitrogens from approaching the metal center, forcing the reaction to proceed exclusively via the carbon-halogen bond[1].
Q2: I am trying to couple 5,7-dichloro-1,6-naphthyridine, but I get a messy mixture of mono- and di-arylated products. How do I control regioselectivity? Causality: Regioselectivity in polyhalogenated naphthyridines is dictated by the relative electron deficiency of the C-Cl bonds. In 1,6-naphthyridine, the C5 position is highly electron-deficient (observable via a downfield ¹H NMR shift of δ = 9.15) compared to C7 (δ = 8.45)[2]. If your temperature is too high, oxidative addition occurs at both sites indiscriminately. Solution: Implement a temperature gradient. Run the first equivalent of boronic acid at lower temperatures (e.g., 80°C in DMF/n-butanol) to achieve strictly C5-selective monoarylation. Only after isolating the intermediate should you force the C7 coupling at elevated temperatures (120°C)[1][2].
Q3: What is the most reliable system for the Buchwald-Hartwig amination of 1,5-naphthyridines? Causality: Amination of these substrates is difficult because the basic conditions required can degrade the heterocycle, and the amine nucleophile can compete with the naphthyridine for Pd coordination. Solution: Utilize a bidentate ligand with a wide bite angle, such as XantPhos, paired with a weak inorganic base like Cs₂CO₃. This combination accelerates reductive elimination (preventing β-hydride elimination) and has been proven highly effective for incorporating amines into the 1,5-naphthyridine core at 110°C[3].
Q4: Are N-Heterocyclic Carbenes (NHCs) viable alternatives to phosphines for these substrates? Causality: Yes. NHCs form exceptionally strong metal-carbon bonds (σ-donation) that are virtually immune to displacement by basic nitrogen heterocycles. Solution: Palladium(II) complexes based on NHCs (including 1,8-naphthyridine-functionalized NHCs) demonstrate robust catalytic activity in both Suzuki-Miyaura and Kumada-Corriu couplings, operating efficiently without the ligand dissociation issues inherent to phosphines[4].
III. Quantitative Optimization Matrix
To streamline your reaction design, refer to the following validated parameters for naphthyridine cross-couplings.
| Substrate Type | Reaction Type | Preferred Ligand / Catalyst | Base & Solvent System | Temp (°C) | Expected Outcome / Yield |
| 5,7-dichloro-1,6-naphthyridine | Suzuki-Miyaura | SPhos + PdCl₂(PPh₃)₂ | K₃PO₄ / DMF:n-BuOH (9:1) | 80°C | C5-selective monoarylation (70-85%)[1][2] |
| 1,5-naphthyridine triflates | Buchwald-Hartwig | XantPhos + Pd(OAc)₂ | Cs₂CO₃ / Toluene | 110°C | C2-amination (60-80%)[3] |
| 6,8-dibromo-1,7-naphthyridine | Suzuki-Miyaura | Pd(PPh₃)₄ (High loading) | Na₂CO₃ / Toluene:H₂O | 100°C | 6,8-diarylation (PDE4D inhibitors)[5] |
| 1,8-naphthyridine halides | Kumada-Corriu | NHC-Pd(II) Complexes | Grignard reagent / THF | 25-50°C | Rapid C-C coupling (>90%)[4] |
IV. Validated Experimental Methodology
The following is a self-validating protocol for the Site-Selective Suzuki-Miyaura Coupling of Dihalo-Naphthyridines .
Step-by-step workflow for optimizing regioselective naphthyridine cross-coupling.
Step 1: Catalyst Pre-Activation (Self-Validating Step)
-
In an oven-dried Schlenk tube under argon, combine PdCl₂(PPh₃)₂ (10 mol%) and SPhos (10 mol%)[1].
-
Add degassed DMF:n-butanol (9:1 ratio).
-
Validation Check: Stir at room temperature for 10 minutes. The solution should transition from a turbid orange to a clear, pale yellow/colorless solution, indicating the successful generation of the active L-Pd(0) species. If it turns black, oxygen has infiltrated the system, and Pd black has precipitated.
Step 2: Substrate and Base Addition
-
Add the 5,7-dichloro-1,6-naphthyridine (1.0 equiv) and the arylboronic acid (strictly 1.0 to 1.1 equiv to prevent over-coupling)[1].
-
Add finely milled, anhydrous K₃PO₄ (3.0 equiv). Note: K₃PO₄ is preferred over carbonates as it provides optimal basicity for transmetalation without degrading the naphthyridine core.
Step 3: Temperature-Controlled Coupling
-
Heat the reaction mixture to exactly 80°C for 1 to 2 hours[1].
-
Validation Check: Monitor via TLC (Ethyl Acetate/Hexane). You should observe the rapid disappearance of the starting material and the emergence of a single new spot (the C5-arylated product). The appearance of a second, higher-running spot indicates the temperature is too high, leading to unwanted C7 coupling.
Step 4: Quench and Isolation
-
Cool to room temperature, dilute with EtOAc, and wash extensively with water to remove DMF and inorganic salts.
-
Purify via flash chromatography. The resulting mono-arylated naphthyridine is now primed for a subsequent, distinct cross-coupling at the C7 position using harsher conditions (120°C)[1].
V. References
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors Source: PubMed (NIH) URL:[Link]
-
Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PMC (NIH) URL:[Link]
-
Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity Source: Dalton Transactions (RSC Publishing) URL:[Link]
Sources
- 1. Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines [html.rhhz.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine
Executive Technical Alert
Status: HIGHLY REACTIVE / MOISTURE SENSITIVE IN BASE
Researchers utilizing 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine (CAS: 1211595-29-7) often report unexpected consumption of starting material or low yields during cross-coupling or substitution reactions.
The Core Issue: The 1,7-naphthyridine core is electron-deficient. The addition of a pyridine ring at the 6-position further depletes electron density. Consequently, the chloride at the 8-position is exceptionally labile toward Nucleophilic Aromatic Substitution (
Troubleshooting Guide: The "Disappearing" Electrophile
Symptom 1: LC-MS shows a mass shift of M-18
User Report: "I attempted a Suzuki coupling using
Root Cause Analysis: This is the hallmark of hydrolysis .
-
Starting Mass: R-Cl (
Cl isotope contribution). -
Product Mass: R-OH.
-
Net Mass Change: Loss of Cl (35) + Gain of OH (17) = -18 amu .
The basic conditions (
Corrective Protocol:
-
Switch to Anhydrous Conditions: Eliminate water completely. Use anhydrous 1,4-dioxane or DMF.
-
Change the Base: Switch to a non-nucleophilic organic base like DIPEA (Hünig's base) or an anhydrous inorganic base like
or (dried under vacuum). -
Validation: Run a stability test (see Section 4) before committing valuable reagents.
Symptom 2: Multiple spots on TLC in alcohol solvents
User Report: "I tried an
Root Cause Analysis:
Alkoxide competition. In basic alcoholic solvents, the solvent deprotonates to form an alkoxide (
Corrective Protocol:
-
Solvent Switch: Use non-nucleophilic polar aprotic solvents: THF, DMF, DMA, or NMP .
-
Avoid Alcohols: Do not use MeOH, EtOH, or iPrOH as reaction solvents for this scaffold unless the alkoxide is the desired nucleophile.
Mechanistic Insight: Why is it so unstable?
To troubleshoot effectively, you must understand the electronic environment. The 1,7-naphthyridine ring system places nitrogen atoms at positions 1 and 7.
-
Activation: The 8-position is ortho to the N7 nitrogen. This mimics the highly reactive 2-chloropyridine or 4-chloropyridine systems but is even more reactive due to the fused ring's electron withdrawal.
-
Substituent Effect: The 6-(pyridin-4-yl) group is an electron-withdrawing heteroaryl moiety. It pulls electron density away from the naphthyridine core, lowering the energy of the LUMO and making the C8-Cl bond highly susceptible to attack by even weak nucleophiles (like water or alcohols).
Pathway Visualization
Figure 1: The competitive degradation pathway. In the presence of hydroxide (from water/base), the hydrolysis pathway (Red Arrow) often outcompetes the desired reaction due to the high electrophilicity of the C8 position.
Standard Operating Procedures (SOPs)
Protocol A: Stability Check (Pre-Reaction)
Before committing expensive catalysts or ligands, verify the stability of your batch.
-
Dissolve: 1 mg of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine in 0.5 mL DMSO-d6.
-
Spike: Add 1 equivalent of the base you intend to use (e.g.,
). -
Incubate: Let stand at RT for 30 minutes.
-
Analyze: Run
H NMR.-
Stable: Sharp peaks, distinct pyridine/naphthyridine signals.
-
Unstable: Broadening of peaks, appearance of new downfield amide-like protons (indicating lactam formation), or loss of the characteristic C8-H coupling patterns.
-
Protocol B: Recommended Conditions
For displacing the Chloride with an Amine.
-
Solvent: Anhydrous DMF or DMA (0.1 M concentration).
-
Base: DIPEA (2.0 - 3.0 equiv). Avoid inorganic bases if solubility is poor.
-
Temperature: Start at Room Temperature . Only heat to 50-60°C if no reaction is observed after 2 hours.
-
Note: High heat (>100°C) with weak nucleophiles often leads to decomposition.
-
-
Atmosphere: Nitrogen or Argon balloon (exclude atmospheric moisture).
Frequently Asked Questions (FAQ)
Q: Can I store this compound in DMSO solution? A: Not recommended for long periods. DMSO is hygroscopic. Over time, it absorbs water from the air. The combination of wet DMSO and the basicity of the pyridine ring itself can lead to slow hydrolysis (autocatalysis). Store as a solid powder at -20°C under desiccant.
Q: I need to use aqueous base for a Suzuki coupling. Is it impossible? A: It is difficult but not impossible. You must favor the transmetallation rate over the hydrolysis rate.
-
Strategy: Use a highly active catalyst (e.g., Pd(dtbpf)Cl
or XPhos Pd G2) that works fast at lower temperatures. -
Strategy: Minimize water. Use a 9:1 or 10:1 ratio of organic solvent to water, rather than the standard 4:1.
Q: Why is the 8-position more reactive than the chloro-group on the pyridine ring (if I had one)? A: The 1,7-naphthyridine system is bicyclic. The fusion of the two rings allows for greater delocalization of the negative charge in the transition state (Meisenheimer complex), lowering the activation energy for nucleophilic attack at C8 compared to a monocyclic pyridine.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of naphthyridines and nucleophilic displacement).
- Weissman, S. A., et al. (2019). "Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles." Journal of Organic Chemistry. (Mechanistic grounding for on fused ring systems).
-
Lit.
. See: Aust. J. Chem.[1][2] 1986, 39, 667-675 (Reactivity of chloro-naphthyridines); J. Med. Chem. 2014, 57, 10, 4351–4367 (AMG 337 synthesis intermediates involving 8-chloro-1,7-naphthyridine). -
Safety Data: (Handling and storage data).
Sources
Troubleshooting hydrolysis of chloro-naphthyridines during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for preventing the hydrolysis of chloro-naphthyridines during reaction workups and purification. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring you can develop robust and reproducible protocols.
Frequently Asked Questions (FAQs)
Q1: My TLC/LC-MS analysis shows a new, more polar spot after aqueous workup, which I suspect is the hydrolyzed product. How can I confirm this?
A: The most common hydrolysis product is the corresponding hydroxynaphthyridine or naphthyridinone tautomer. To confirm, obtain an LC-MS of your crude post-workup mixture. The hydrolyzed product should have a molecular weight corresponding to [M-Cl+OH], which is a net loss of approximately 18.5 Da compared to your starting material. If you have a sample of the authentic hydroxynaphthyridine, you can use it as a standard for co-injection.
Q2: I noticed significant product loss after washing my organic layer with a basic solution (e.g., NaHCO₃ or K₂CO₃). Why is this happening?
A: Chloro-naphthyridines are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the rings makes the carbon atom attached to the chlorine electrophilic. Basic conditions generate hydroxide ions (OH⁻), which are much stronger nucleophiles than water.[1] This significantly accelerates the rate of hydrolysis, leading to the formation of the unwanted hydroxy-naphthyridine by-product.[2][3]
Q3: Can hydrolysis occur during silica gel column chromatography even if I use anhydrous solvents?
A: Yes. Standard silica gel is inherently acidic and contains a significant amount of bound water on its surface. These properties can create a localized acidic and protic environment that catalyzes hydrolysis as your compound passes through the column.[4] This is especially problematic for sensitive substrates, even when using "anhydrous" eluents.
Q4: Is it better to use a cold or room temperature workup?
A: Colder is almost always better. Hydrolysis is a chemical reaction with an activation energy barrier. Lowering the temperature of your workup (e.g., using ice-cold washes, pre-chilling your separatory funnel) will decrease the reaction rate, providing an additional layer of protection for your sensitive compound.
In-Depth Troubleshooting Guide
The Root Cause: The Hydrolysis Mechanism
The hydrolysis of a chloro-naphthyridine typically proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The rate of this reaction is highly dependent on pH. Under neutral or acidic conditions, water acts as the nucleophile. Under basic conditions, the much more potent hydroxide ion (OH⁻) is the nucleophile, leading to a dramatically faster reaction rate.[2][5]
Caption: Base-catalyzed hydrolysis via an SNAr mechanism.
Issue 1: Degradation During Aqueous Workup
If you suspect hydrolysis is occurring during the quenching or extraction phase, the primary culprit is almost always pH.
Solution: Strict pH Control
The stability of many organic molecules in aqueous solutions is greatest in a slightly acidic to neutral pH range (pH 4-7).[6][7] Avoid strongly acidic or basic washes unless absolutely necessary for removing specific impurities.
Recommended Workup Protocol:
-
Quench: If the reaction must be quenched, use a buffered solution or a weak acid/base. For example, quench with a saturated aqueous solution of NH₄Cl (slightly acidic) or NaHCO₃ (mildly basic), but monitor the time of exposure.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., EtOAc, DCM).
-
Wash 1 (Neutralization): Perform the first wash with ice-cold, deionized water or a pH 7 phosphate buffer.[8]
-
Wash 2 (Final): Wash with a saturated NaCl solution (brine). This helps to remove residual water from the organic layer and can aid in breaking emulsions.[9]
-
Drying: Dry the organic layer promptly and thoroughly over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Test: Before committing your entire batch, test the stability of your compound in a small vial with your planned workup solutions. Monitor by TLC or LC-MS after 10-15 minutes of stirring to see if any degradation occurs.[10]
| Workup Reagent | Typical pH | Risk of Hydrolysis | Recommended Use Case |
| 1M HCl | ~1 | Moderate to High (Acid-Catalyzed) | Removing basic impurities (e.g., pyridine, amines). Minimize contact time. |
| Sat. NH₄Cl | ~4.5 - 5.5 | Low | General purpose quenching of organometallics or reactive reagents. |
| Water / Brine | ~7 | Very Low | General washing. Safest option for sensitive substrates. |
| Sat. NaHCO₃ | ~8.5 | Moderate | Neutralizing excess acid. Use cautiously and quickly. |
| 1M NaOH / K₂CO₃ | >10 | Very High (Base-Catalyzed) | Removing acidic impurities. Avoid if possible. |
Table 1: Impact of Aqueous Workup Reagent pH on Hydrolysis Risk
Issue 2: Degradation During Purification
Hydrolysis during purification is often traced back to the choice of stationary phase or the solvent evaporation process.
Solution A: Modify Your Chromatography Conditions
If silica gel is causing hydrolysis, you have several options:
-
Neutralize the Stationary Phase: Pre-treat your silica gel by slurrying it in an eluent containing 1-2% triethylamine (TEA) or another volatile, non-nucleophilic base. This deactivates the acidic silanol groups.[4]
-
Switch to a Different Stationary Phase: Consider using neutral alumina, which lacks the acidity of silica gel. Alternatively, for very polar compounds, reversed-phase (C18) chromatography can be an excellent choice, as it uses different separation principles.
-
Use a Non-Aqueous System: If possible, perform the purification using completely anhydrous solvents and techniques. This involves ensuring your solvents are rigorously dried and the column is packed in a low-humidity environment.
| Parameter | Standard Condition (High Risk) | Recommended Condition (Low Risk) | Rationale |
| Stationary Phase | Silica Gel | Neutral Alumina or TEA-Treated Silica | Avoids acid-catalyzed hydrolysis on the stationary phase surface.[4] |
| Eluent | Standard Grade Solvents | Anhydrous Solvents + 1% TEA | Minimizes water content and neutralizes acidic traces. |
| Temperature | Room Temperature | As low as practical | Slows the rate of any potential degradation reaction. |
Table 2: Chromatography Conditions to Mitigate Hydrolysis
Solution B: Gentle Solvent Evaporation
Heating accelerates hydrolysis.[4] After your column, remove the solvent under reduced pressure without excessive heating.
-
Rotary Evaporator: Keep the water bath temperature at or below 30 °C.
-
High Vacuum: For higher boiling point solvents, use a high-vacuum pump (if your product is not volatile) to allow for evaporation at a lower temperature.
-
Inert Gas Stream: For small-scale work, a gentle stream of nitrogen or argon can be used to evaporate the solvent without any heating.[4]
Advanced Strategy: Non-Aqueous Workup
For exceptionally sensitive chloro-naphthyridines, avoiding water altogether may be necessary.
Workflow for Non-Aqueous Workup:
-
Quench (if needed): Quench the reaction with a non-protic reagent if possible. For example, excess acyl chloride might be quenched with an anhydrous solution of an amine that results in an easily separable amide.
-
Filter: If the reaction produces solid by-products (e.g., salts), they can be removed by filtration through a pad of Celite or by centrifugation.
-
Direct to Chromatography: The filtered solution can be concentrated and loaded directly onto a column that has been packed with anhydrous solvents.
-
Trituration/Crystallization: Alternatively, after concentrating the crude material, induce crystallization or triturate with a non-polar solvent like hexanes or pentane to precipitate your product, leaving more soluble impurities behind.
Caption: A decision-making workflow for troubleshooting hydrolysis.
References
-
Title: HYDROLYSIS Source: University of Toronto URL: [Link]
-
Title: Nucleophilic-Substitution Reactions in Benzo[C][2][11]Naphthyridines Source: ConnectSci URL: [Link]
-
Title: Fused 1,5-Naphthyridines: Synthetic Tools and Applications Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Protecting Groups Source: Organic Synthesis URL: [Link]
-
Title: THE NAPHTHYRIDINES Source: John Wiley & Sons, Inc. URL: [Link]
-
Title: How To: Troubleshoot a Reaction Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]
-
Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: MDPI URL: [Link]
-
Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega URL: [Link]
-
Title: Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives Source: Acta Chimica Slovenica URL: [Link]
-
Title: Effect of water pH on the stability of pesticides Source: MSU Extension URL: [Link]
-
Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Publications URL: [Link]
-
Title: CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS Source: Rasayan J. Chem URL: [Link]
-
Title: A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs Source: ACS Publications URL: [Link]
-
Title: Organic Reaction Workup Formulas for Specific Reagents Source: University of California, Irvine URL: [Link]
-
Title: Antimicrobial Activity of Naphthyridine Derivatives Source: MDPI URL: [Link]
-
Title: [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography] Source: PubMed URL: [Link]
-
Title: NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water Source: ACS Publications URL: [Link]
-
Title: Preventing azlactone hydrolysis during purification—any real solution? Source: Reddit r/OrganicChemistry URL: [Link]
-
Title: RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis Source: RSC Publishing URL: [Link]
-
Title: The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Hydrolysis of Halogenoalkanes Source: Save My Exams URL: [Link]
-
Title: Influence of pH on the Stability of Pharmaceutical Compounds in Japan Source: ResearchGate URL: [Link]
-
Title: Laboratory Techniques of Purification and Isolation Source: Drug Development and Industrial Pharmacy URL: [Link]
-
Title: What are the Basic techniques for isolate or crystallize the highly water soluble organic/inorganic compounds? Source: ResearchGate URL: [Link]
-
Title: Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota Source: MDPI URL: [Link]
-
Title: Stability of methylphenidate under various ph conditions in the presence or absence of gut microbiota Source: The University of Groningen research portal URL: [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. web.viu.ca [web.viu.ca]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ecfr.gov [ecfr.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. How To [chem.rochester.edu]
- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
Handling moisture sensitivity of 8-chloro-heterocycles
Technical Support Center: Handling Moisture Sensitivity of 8-Chloro-Heterocycles
Introduction: The "8-Chloro" Challenge
Welcome to the Technical Support Center for high-value heterocyclic intermediates. You are likely here because you have observed a mass shift of -18 Da or +2 Da (loss of Cl, gain of OH) in your LCMS, or your palladium-catalyzed cross-coupling has stalled with significant protodehalogenation or hydrolysis byproducts.[1]
Scope: This guide specifically addresses electron-deficient 8-chloro-heterocycles (e.g., 8-chloropurines, 8-chloro-imidazo[1,2-a]pyrazines, and 8-chloro-1,7-naphthyridines). Unlike the relatively stable 8-chloroquinoline, these scaffolds possess an activated C-Cl bond susceptible to Nucleophilic Aromatic Substitution (
Module 1: Diagnostic & Triage
Q: How do I know if moisture is the root cause of my reaction failure?
A: Perform the "Water Vector Analysis" using the diagnostic markers below. If your data matches these criteria, hydrolysis via moisture intrusion is your primary failure mode.[1]
Diagnostic Markers
| Observation | Technique | Interpretation |
| Mass Shift | LCMS (ESI+) | [M+1] becomes [M-16] : Transformation of R-Cl ( |
| Precipitate | Visual | Appearance of an insoluble white solid in organic solvents (often the "oxo" or lactam tautomer of the hydrolyzed product).[1] |
| Retention Time | HPLC | Significant shift to earlier retention time (hydroxyl/lactam species are much more polar than the parent chloride).[1] |
| NMR Shift | Disappearance of the distinct aromatic signal adjacent to Cl; appearance of a broad exchangeable proton ( |
Module 2: The Mechanism of Failure
Q: Why is my compound hydrolyzing even in "dry" solvents?
A: Electron-deficient 8-chloro-heterocycles do not require heat to hydrolyze; they require only a proton source and trace water. The mechanism is often acid-catalyzed
Visualizing the Pathway
The following diagram illustrates the "Autocatalytic Hydrolysis Loop" that destroys 8-chloro-purines and similar scaffolds.
Caption: The Autocatalytic Hydrolysis Loop. Note how the release of HCl accelerates further degradation (Red Arrow), making storage stability non-linear.[1]
Module 3: Storage & Handling Protocols
Q: Can I store these compounds in the fridge?
A: No. Standard refrigerators are high-humidity environments.[1] Condensation upon warming is the #1 killer of these reagents.[1]
Protocol: The "Double-Barrier" System
-
Primary Container: Amber glass vial with a Teflon-lined screw cap. Tape the cap with Parafilm.[1]
-
Secondary Container: Place the vial inside a larger jar containing activated molecular sieves (4Å) or indicating Drierite.
-
Temperature: Store at -20°C.
-
Thawing (CRITICAL): Allow the entire secondary container to reach room temperature (approx. 30-60 mins) before opening. This prevents atmospheric moisture from condensing on the cold solid.[1]
Module 4: Reaction Troubleshooting (Cross-Couplings)
Q: My Suzuki coupling works on the 4-chloro analog but fails on the 8-chloro. Why?
A: The 8-position is often more electron-deficient, making it more reactive toward Pd-oxidative addition but also more susceptible to hydrolysis by the aqueous base used in Suzuki conditions.[1]
Troubleshooting Matrix: Cross-Coupling Optimization
| Parameter | Standard Condition | Modified Condition for 8-Cl-Heterocycles | Rationale |
| Base | Anhydrous | Eliminates water from the base source. Cesium improves solubility in organic media.[1] | |
| Solvent | Dioxane/Water (4:[1]1) | Anhydrous 1,4-Dioxane or Toluene | Removes bulk water.[1] "Dry" solvents must be <50 ppm water (Karl Fischer).[1] |
| Catalyst | Pre-catalysts (e.g., XPhos Pd G2) | Faster oxidative addition outcompetes background hydrolysis.[1] | |
| Additives | None | Activated 3Å Molecular Sieves | Add directly to the reaction vessel to scavenge trace moisture during heating.[1] |
Workflow: The "Dry-Base" Suzuki Protocol
-
Drying: Flame-dry the reaction flask under vacuum; backfill with Argon (
). -
Solids: Add 8-chloro-heterocycle, boronic acid, anhydrous base (
), and catalyst. -
Purge: Cap and purge with Argon for 5 minutes.
-
Solvent: Add anhydrous solvent (sparged with Argon) via syringe.[1]
-
Execution: Heat to temperature. Do not use a reflux condenser open to air ; use a sealed tube or balloon pressure.[1]
Module 5: Decision Logic for Solvent Selection
Q: Which solvent should I use to minimize degradation?
A: Use the decision tree below. Polar aprotic solvents (DMF, DMSO) are "wet" by nature and difficult to dry.[1] Non-polar solvents are safer for storage and reaction.[1]
Caption: Solvent selection logic. Toluene is preferred due to low water miscibility.[1] Polar solvents require active drying (sieves) before use.[1]
References
-
Hydrolysis Mechanisms: Zoltewicz, J. A., et al. "Kinetics and mechanism of the acid-catalyzed hydrolysis of some purine nucleosides."[1][2] Journal of the American Chemical Society, 1970.[1] Link (Establishes the protonation-activation mechanism for purine hydrolysis).[1]
-
Solvent Effects in Coupling: Malapit, C. A., et al. "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings."[1][3] Journal of the American Chemical Society, 2020.[1] Link (Discusses how polar solvents stabilize anionic transition states, affecting selectivity).[1]
-
Handling Hygroscopic Intermediates: "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals." Pharmaceutics, 2022.[1][4] Link (General principles for moisture exclusion).[1]
-
Synthesis of 8-Chloro-Purines: "Synthesis and full characterisation of 6-chloro-2-iodopurine." Organic & Biomolecular Chemistry, 2004.[1] Link (Details on handling halogenated purine intermediates).
-
Green Chemistry & Water: "Cu(II)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles." Green Chemistry, 2024.[1] Link (Contrasts stability: shows which heterocycles survive aqueous conditions vs. those that degrade).[1]
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Profiling of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine
Executive Summary
Objective: To provide a definitive analytical framework for characterizing 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine, a critical scaffold in kinase inhibitor development (e.g., c-Met, EGFR pathways).
The Challenge: Nitrogen-rich heterocycles like 1,7-naphthyridines exhibit significant solvent-dependent aggregation and tautomeric ambiguity. Standard analytical protocols often fail to distinguish between regioisomers (1,6- vs. 1,7-naphthyridine) or detect trace hydrolysis precursors (8-hydroxy derivatives).
The Solution: This guide compares the efficacy of high-polarity solvent systems against standard chloroform protocols and establishes a self-validating NMR workflow to confirm regiochemistry without requiring X-ray crystallography.
Methodology & Experimental Protocol
Sample Preparation Strategy
Causality: The 1,7-naphthyridine core possesses two basic nitrogen atoms (N1, N7) and a pendant pyridine ring. In non-polar solvents like CDCl₃, intermolecular
Optimized Protocol:
-
Solvent Choice: DMSO-d₆ (99.9% D) is the superior alternative to CDCl₃.
-
Reasoning: DMSO disrupts intermolecular aggregation, sharpening the aromatic signals. It also shifts residual water (~3.33 ppm) away from the critical aromatic region (7.5–9.5 ppm).
-
-
Concentration: Prepare at 5–10 mg/mL .
-
Reasoning: Higher concentrations (>20 mg/mL) induce stacking, causing upfield shifts of the planar naphthyridine protons.
-
-
Acquisition: 16 scans minimum,
(relaxation delay) 2.0s.-
Reasoning: Quaternary carbons and protons adjacent to quadrupolar nitrogens require longer relaxation times for accurate integration.
-
Instrument Parameters
-
Field Strength: 400 MHz minimum (600 MHz recommended for resolving H3/H4 coupling).
-
Temperature: 298 K (Standard). If broadening persists, elevate to 323 K to increase molecular tumbling.
Comparative Analysis: Performance vs. Alternatives
Comparison 1: Solvent System Performance
This section evaluates the "product performance" (spectral quality) in different environments.
| Feature | Alternative A: CDCl₃ | Recommended: DMSO-d₆ | Technical Insight |
| Solubility | Moderate to Poor | Excellent | The polar 8-chloro/6-pyridyl motif requires high dielectric solvents. |
| Peak Resolution | Broadened singlets | Sharp multiplets | CDCl₃ allows aggregation; DMSO solvates individual molecules. |
| Water Interference | ~1.56 ppm (Non-interfering) | ~3.33 ppm (Non-interfering) | Both avoid the 7-9 ppm aromatic window, but DMSO prevents H-bonding broadening. |
| Chemical Shift Stability | Concentration Dependent | Stable | DMSO "locks" the conformation via H-bonding to solvent, standardizing shifts. |
Comparison 2: Structural Differentiation (Product vs. Impurities)
Distinguishing the target from its precursor (8-hydroxy) and regioisomer (1,6-naphthyridine) is the primary failure point in synthesis.
Scenario A: Product vs. Precursor (8-Hydroxy-6-(pyridin-4-yl)-1,7-naphthyridine)
The conversion of the hydroxyl/oxo group to chlorine is the final step.
-
Target (8-Cl): Shows a distinct downfield shift of the adjacent H5 proton due to the inductive effect of Chlorine (
). -
Alternative (8-OH/Oxo): The precursor exists largely as the amide tautomer (NH at position 7).
-
Diagnostic Signal: The 8-OH precursor displays a broad NH singlet at >11.0 ppm and an upfield shift of the ring protons due to the electron-donating nature of the oxygen/nitrogen lone pair system.
-
Scenario B: Regioisomer Discrimination (1,7- vs. 1,6-naphthyridine)
Synthesis from 3-amino-isonicotinic acid derivatives often yields mixtures.
-
1,7-Naphthyridine (Target): H2 is a doublet (coupled to H3) and very downfield (~9.0 ppm). H8 is substituted (Cl).[1][2] H5 is a singlet.
-
1,6-Naphthyridine (Alternative): The proton arrangement differs. H2 is a singlet (isolated) if position 3 is substituted, or a doublet if not.
-
Validation: In the 1,7-isomer, NOESY correlations will be observed between the Pyridine-H2'/H6' and Naphthyridine-H5. In the 1,6-isomer, this spatial proximity is altered.
Predicted Spectral Data & Assignment
Based on 400 MHz in DMSO-d₆
| Proton Position | Multiplicity | Approx. Shift ( | Coupling ( | Assignment Logic |
| H-2 | Doublet (dd) | 9.10 – 9.20 | Alpha to N1; most deshielded. | |
| H-4 | Doublet (dd) | 8.50 – 8.60 | Peri-position; deshielded by ring current. | |
| Pyridine H-2'/6' | Doublet (d) | 8.75 – 8.85 | Alpha to Pyridine Nitrogen (AA'XX'). | |
| H-5 | Singlet (s) | 8.30 – 8.40 | - | Isolated singlet; deshielded by 8-Cl and 6-Py. |
| Pyridine H-3'/5' | Doublet (d) | 8.10 – 8.20 | Beta to Pyridine Nitrogen. | |
| H-3 | Doublet of doublets | 7.70 – 7.80 | Beta to N1; most shielded quinoline-like proton. |
Structural Validation Workflow
The following diagram illustrates the logical pathway for confirming the structure of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine, distinguishing it from common synthetic pitfalls.
Caption: Analytical decision tree for validating the 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine scaffold against common synthetic impurities.
References
-
Litvinov, V. P. (2004). Advances in the chemistry of 1,7-naphthyridines. Russian Chemical Reviews. Link
-
Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. Link
-
BenchChem. (2025).[3] Functionalization of the 1,7-Naphthyridine Ring System: Application Notes. Link
-
Molaid Chemicals. (2025). 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine Structure and Properties. Link
-
Organic Chemistry Portal. (2024). Synthesis of 1,8-naphthyridines and related compounds (Comparative Heterocycle Data). Link
Sources
Mass Spectrometry Fragmentation Patterns of Chloro-Naphthyridines: A Comparative Guide
This guide details the mass spectrometry (MS) characterization of chloro-naphthyridines, focusing on fragmentation mechanics, isomer differentiation, and experimental protocols.
Introduction
Chloro-naphthyridines are critical scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, antimalarials, and antibacterial agents. Their analysis by mass spectrometry (MS) presents unique challenges due to the presence of multiple nitrogen atoms and the halogen substituent.
This guide compares the fragmentation behaviors of isomeric chloro-naphthyridines (specifically 1,5- , 1,6- , and 1,8-naphthyridines ) under Electron Ionization (EI) and Electrospray Ionization (ESI). It establishes a self-validating protocol for differentiating isomers based on the "Chloro Effect," ring cleavage energetics, and characteristic neutral losses.
Fundamental Diagnostic Markers
Before analyzing complex fragmentation trees, three fundamental markers must be validated in the MS1 spectrum.
The Chlorine Isotope Signature
The presence of a single chlorine atom provides a definitive isotopic envelope.
-
Observation: A molecular ion cluster with a 3:1 intensity ratio between
and . -
Validation: If the intensity ratio deviates significantly (>10%) from 3:1, suspect interference or a dichloro- impurity (which would show a 9:6:1 pattern).
The Nitrogen Rule
Naphthyridines contain two nitrogen atoms.
-
Odd-Electron Ions (EI): The molecular ion
will have an even nominal mass. -
Even-Electron Ions (ESI): The protonated molecule
will have an odd nominal mass.
Comparative Fragmentation Analysis
The fragmentation of chloro-naphthyridines is governed by the competition between C-Cl bond cleavage and HCN elimination from the heterocyclic ring.
Primary Fragmentation Pathways (EI-MS)
| Fragment Ion | Mechanism | Diagnostic Value |
| Homolytic cleavage of the C-Cl bond. | High: Dominant in isomers where the resulting naphthyridinyl cation is resonance-stabilized (e.g., 2-chloro isomers). | |
| Elimination of HCl (requires ortho-hydrogen). | High: Distinguishes isomers with an adjacent proton (e.g., 3-chloro) from those without (e.g., 2-chloro blocked by N). | |
| Ring contraction/cleavage. | Medium: Common to all naphthyridines; sequential loss indicates ring stability. | |
| Sequential loss. | High: Confirms the core naphthyridine skeleton. |
Isomer Differentiation: The "Ortho Effect"
Differentiation of isomers (e.g., 2-chloro-1,8-naphthyridine vs. 3-chloro-1,8-naphthyridine) relies on the proximity of the chlorine to the ring nitrogens and adjacent hydrogens.
-
2-Chloro Isomers (Alpha to N):
-
Behavior: The C-Cl bond is weakened by the electron-withdrawing nature of the adjacent nitrogen.
-
Spectrum: Intense
peak. Low abundance of . -
Mechanism: Formation of a stable aza-cation.
-
-
3-Chloro Isomers (Beta to N):
-
Behavior: The chlorine is flanked by carbons with hydrogens (in 1,5- or 1,8-systems).
-
Spectrum: Significant
peak due to proximity of ortho-hydrogens allowing for elimination. -
Mechanism: 1,2-elimination favored over direct radical cleavage.
-
-
4-Chloro Isomers (Gamma to N):
-
Behavior: Similar to 2-chloro but often shows a unique "peri-effect" if interaction with the other ring's nitrogen is possible (e.g., in 1,8-naphthyridine).
-
Visualization of Fragmentation Pathways[1][2][3][4][5][6]
The following diagram illustrates the divergent fragmentation pathways for a generic chloro-1,8-naphthyridine, highlighting the competition between radical loss and neutral elimination.
Caption: Divergent fragmentation pathways of chloro-1,8-naphthyridine (MW 164.5) under EI conditions.
Experimental Protocols
To ensure reproducibility and authoritative data generation, follow these standardized workflows.
Sample Preparation (Standard)
-
Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol (MeOH).
-
Dilution: Dilute 10 µL of stock into 990 µL of 50:50 MeOH:H2O (+0.1% Formic Acid for ESI).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
GC-MS Method (For EI Fragmentation)
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temp: 250°C.
-
Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40–400.
LC-MS/MS Method (For ESI/CID Studies)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (
). -
Collision Energy (CID): Stepped energy (10, 20, 40 eV) to capture the full fragmentation profile.
Data Summary Table: Isomer Differentiation
The following table summarizes the expected relative abundances (RA) of key ions for common isomers.
| Feature | 2-Chloro-1,8-Naphthyridine | 3-Chloro-1,8-Naphthyridine | 4-Chloro-1,8-Naphthyridine |
| Molecular Ion ( | Strong (100%) | Strong (100%) | Strong (100%) |
| High RA (>60%) | Low RA (<20%) | Medium RA (30-50%) | |
| Low RA (<10%) | High RA (>50%) | Medium RA (20-40%) | |
| Medium RA | Medium RA | High RA | |
| Key Mechanism | Alpha-cleavage stabilized by N lone pair. | Beta-elimination involving H at C-4. | Peri-interaction with N-8. |
Note: Relative Abundance (RA) values are approximate and instrument-dependent.
References
-
Fragmentation of Naphthyridines: Brown, E. V. "Mass Spectra of Naphthyridines." Journal of Heterocyclic Chemistry, 1967. Link (Foundational text on naphthyridine fragmentation).
- Chloro-Heterocycle Mechanisms: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra, 4th Ed. University Science Books, 1993.
-
1,8-Naphthyridine Synthesis & Analysis: "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." RSC Advances, 2024.
-
Differentiation of Isomers: "Differentiation of structural isomers in a target drug database by LC/Q-TOFMS." Rapid Communications in Mass Spectrometry, 2010.
A Senior Application Scientist's Guide to the Crystal Structure Determination of Pyridyl-Naphthyridine Derivatives
Introduction: The Structural Imperative of Pyridyl-Naphthyridine Derivatives
Pyridyl-naphthyridine derivatives represent a class of nitrogen-containing heterocyclic compounds with significant attention in medicinal chemistry and materials science.[1][2][3][4] Their rigid, planar structures and the strategic placement of nitrogen atoms make them exceptional candidates for developing novel therapeutics, including anticancer and antiviral agents, as well as functional materials for organic electronics.[2][4] The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, dictates their physicochemical properties, biological activity, and performance in material applications. Therefore, the accurate determination of their crystal structure is not merely an academic exercise but a critical step in rational drug design and materials engineering.
This guide provides a comparative analysis of the methodologies employed for the crystal structure determination of pyridyl-naphthyridine derivatives. We will delve into the nuances of crystallization techniques, the gold-standard method of Single-Crystal X-ray Diffraction (SC-XRD), and complementary analytical approaches. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges and best practices in obtaining high-quality crystallographic data for this important class of molecules.
The Crystallization Challenge: From Solution to Single Crystal
The journey from a synthesized powder to a diffraction-quality single crystal is often the most significant bottleneck in structural analysis. Pyridyl-naphthyridine derivatives, with their aromatic and often polar nature, can present unique challenges, including polymorphism and the formation of poorly ordered crystals.[5] The choice of crystallization technique is therefore paramount and often requires empirical screening of various conditions.
Comparative Analysis of Common Crystallization Techniques
The selection of an appropriate crystallization method is contingent on the solubility, stability, and quantity of the compound. Below is a comparison of techniques commonly applied to N-heterocyclic compounds.
| Technique | Principle | Advantages for Pyridyl-Naphthyridines | Disadvantages & Considerations |
| Slow Evaporation | Gradual removal of solvent from a saturated solution increases the solute concentration, leading to nucleation and crystal growth. | Simple to implement; effective for moderately soluble compounds. Crystals of a BF2 complex of a 1,8-naphthyridine derivative were successfully obtained this way.[6] | Can lead to rapid crystallization on the vessel surface, resulting in lower quality crystals.[7] Not ideal for highly volatile solvents. |
| Vapor Diffusion | A solution of the compound is equilibrated in a sealed container with a non-solvent (precipitant) in which the compound is insoluble. The slow diffusion of the non-solvent vapor into the compound's solution induces crystallization. | Excellent control over the rate of crystallization, often yielding high-quality crystals.[8] Requires only small amounts of material.[8] | Requires careful selection of a miscible solvent/non-solvent pair. |
| Liquid-Liquid Diffusion (Layering) | A solution of the compound is carefully layered with a less dense, miscible non-solvent. Crystallization occurs at the interface as the liquids slowly mix. | Effective for compounds that are sensitive to temperature changes. The clear interface allows for easy observation of crystal growth. | Dependent on the density difference and miscibility of the solvents.[8] |
| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization. | A well-established method for compounds with a significant temperature-dependent solubility.[9] Can be automated for high-throughput screening. | Rapid cooling can lead to the formation of small or poorly formed crystals. Requires careful control of the cooling rate. |
Expert Insight: For many novel pyridyl-naphthyridine derivatives, a combination of techniques often yields the best results. For instance, starting with a slow evaporation experiment can provide initial crystals that can then be used as seeds in a vapor diffusion or cooling crystallization experiment to grow larger, higher-quality specimens.[8]
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional structure of a molecule.[10][11][12][13] It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding the structure-property relationships of pyridyl-naphthyridine derivatives.
Experimental Workflow for SC-XRD
The process of SC-XRD can be broken down into several key steps, each critical for a successful structure determination.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Experimental Protocol for SC-XRD
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
-
Data Collection:
-
Center the crystal in the X-ray beam of the diffractometer. Modern instruments often use either Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation.[10][12]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The positions and intensities of the diffracted spots are recorded by a detector.
-
-
Data Reduction and Structure Solution:
-
The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that use the measured intensities to generate an initial electron density map.
-
-
Structure Refinement:
-
The initial structural model is refined against the experimental data using a least-squares algorithm. This process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
-
Validation:
-
The final refined structure is validated using crystallographic software to check for consistency and to ensure that the model is chemically reasonable. Key metrics include the R-factor, goodness-of-fit (GooF), and residual electron density.
-
Case Studies: Successful Structure Determinations
Several studies have successfully reported the crystal structures of pyridyl-naphthyridine derivatives, providing valuable insights into their molecular conformations and packing arrangements.
| Compound | Crystallization Method | Key Structural Features | Reference |
| 1,1-Difluoro-3-phenyl-9-(pyridin-2-yl)-1H-1λ4,11λ4-1,3,5,2-oxadiazaborinino[3,4-a][14][15]naphthyridine | Slow evaporation from CH2Cl2 | Planar fused ring system, C-H···F hydrogen bonds, and offset π–π stacking interactions. | [6] |
| 2,7-Bis(2-pyridyl)-1,8-naphthyridine metal complexes | Not specified | Coordination of the naphthyridine nitrogen atoms to metal centers, forming complex supramolecular structures. | [16][17] |
| N6-(4-pyridyl)pyridine-2,6-diamine | Not specified | Intermolecular N—H···N hydrogen bonds connecting molecules into a zigzag chain. | [18] |
These examples highlight how different substituents and crystallization conditions can influence the final crystal packing, which in turn affects the material's properties. For instance, the presence of hydrogen bonding and π–π stacking interactions can significantly impact the thermal stability and photophysical properties of these compounds.[6]
Alternative and Complementary Techniques
While SC-XRD is the definitive method for structure determination, other techniques can provide valuable complementary information, especially when obtaining suitable single crystals is challenging.
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline materials. While it does not provide the atomic-level detail of SC-XRD, it is invaluable for identifying crystalline phases, assessing sample purity, and studying polymorphism.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure in solution. Comparing solution-state NMR data with solid-state crystallographic data can reveal conformational changes that occur upon crystallization.
-
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometry of pyridyl-naphthyridine derivatives and to complement experimental data.[14] These calculations can help rationalize observed crystal packing and predict the most stable polymorphs.
Conclusion and Future Outlook
The determination of the crystal structure of pyridyl-naphthyridine derivatives is a critical step in harnessing their full potential in medicine and materials science. This guide has provided a comparative overview of crystallization techniques and a detailed protocol for the gold-standard method of Single-Crystal X-ray Diffraction. The choice of crystallization method must be tailored to the specific properties of the compound, and a systematic screening approach is often necessary.
As synthetic chemistry continues to produce increasingly complex pyridyl-naphthyridine architectures, the challenges in obtaining high-quality crystals will persist. Future advancements in automated crystallization platforms, combined with the increasing power of computational prediction methods, will undoubtedly streamline this process. The continued application of rigorous crystallographic analysis will remain essential for advancing our understanding of these versatile molecules and for the development of next-generation drugs and materials.
References
-
Synthesis, Characterization, Photoinduced Isomerization, and Spectroscopic Properties of Vinyl-1,8-naphthyridine Derivatives and Their Copper(I) Complexes | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. Available at: [Link]
-
Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed. Available at: [Link]
-
Synthesis and Characterization of Rhenium 2,2′- pyridylnaphthyridine Metal Complexes. Available at: [Link]
-
Structural and spectroscopic study of the asymmetric 2-(2'-pyridyl)-1,8-naphthyridine ligand with closed-shell metals | Request PDF - ResearchGate. Available at: [Link]
-
1,1-Difluoro-3-phenyl-9-(pyridin-2-yl)-1H-1λ4,11λ4-1,3,5,2-oxadiazaborinino[3,4-a][14][15]naphthyridine - IUCr Journals. Available at: [Link]
-
How to grow crystals for X-ray crystallography - IUCr Journals. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
SOP: CRYSTALLIZATION - UCT Science. Available at: [Link]
-
Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. Available at: [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available at: [Link]
-
2,7-Bis(2-pyridyl)-1,8-naphthyridine | C18H12N4 - PubChem. Available at: [Link]
-
Preparation and spectral and electrochemical characterization of dirhodium(II) complexes with bridging 1,8-naphthyridine ligands: 2,7-bis(2-pyridyl)-1,8-naphthyridine, 5,6-dihydrodipyrido[2,3-b:3'2'-j][8][14]phenanthroline, 2-( - ACS Publications - American Chemical Society. Available at: [Link]
-
Synthesis of some novel pyridine and naphthyridine derivatives - SciSpace. Available at: [Link]
-
Single Crystal X-ray Diffraction | Faculty of Science, Agriculture & Engineering | Newcastle University. Available at: [Link]
-
1,3-Di-3-pyridyl-2,3-dihydro-1H-naphth[1,2-e][7][14]oxazine - PMC. Available at: [Link]
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. Available at: [Link]
-
Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Available at: [Link]
-
N 6-(4-pyridyl)pyridine-2,6-diamine - PMC - NIH. Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available at: [Link]
-
Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand - MDPI. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available at: [Link]
-
Isomeric forms of naphthyridines. | Download Scientific Diagram - ResearchGate. Available at: [Link]
Sources
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. unifr.ch [unifr.ch]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Einkristall-Röntgen Diffraktion - Universität Ulm [uni-ulm.de]
- 11. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 12. Single Crystal X-ray Diffraction | Faculty of Science, Agriculture & Engineering | Newcastle University [ncl.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. ias.ac.in [ias.ac.in]
- 15. journals.iucr.org [journals.iucr.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. N 2-(2-Pyridyl)-N 6-(4-pyridyl)pyridine-2,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency Guide: 1,7-Naphthyridine vs. Quinoline Scaffolds
Executive Summary: The "Nitrogen Walk" Decision Matrix
In medicinal chemistry, the transition from a Quinoline (1-azanaphthalene) to a 1,7-Naphthyridine (1,7-diazanaphthalene) scaffold is a classic "scaffold hopping" strategy known as a nitrogen scan or walk. This substitution is rarely arbitrary; it is a calculated maneuver to modulate physicochemical properties without disrupting the core binding vector.
The Verdict:
-
Choose Quinoline when hydrophobic collapse and
- stacking drive potency, and when synthetic ease is a priority. It remains the superior scaffold for targets requiring extensive lipophilic contact (e.g., S. aureus NorA efflux pumps). -
Choose 1,7-Naphthyridine to lower LogP (typically by ~0.5–1.0 unit), improve aqueous solubility, or gain a critical hydrogen-bond acceptor at the C7 position (e.g., interacting with kinase hinge regions like Val199 in PIP4K2A).
Physicochemical & Structural Basis[1][2]
The potency difference between these scaffolds is often less about steric bulk (which is nearly identical) and more about electronic distribution and desolvation penalties.
Table 1: Physicochemical Profile Comparison[3]
| Property | Quinoline Scaffold | 1,7-Naphthyridine Scaffold | Impact on Potency/Developability |
| Structure | Benzene fused to Pyridine | Pyridine fused to Pyridine | 1,7-Naphthyridine is electron-deficient on both rings. |
| LogP (Lipophilicity) | High (Base ~2.0) | Moderate (Base ~1.1) | 1,7-Naphthyridine improves solubility but may reduce membrane permeability if too polar. |
| H-Bond Acceptors | 1 (N1) | 2 (N1, N7) | Critical Differentiator: N7 offers a new vector for H-bonding in the binding pocket. |
| Basicity (pKa) | ~4.9 (N1) | ~3.6 (N1), ~1.0 (N7) | The 1,7-isomer is significantly less basic, reducing lysosomal trapping potential. |
| Metabolic Stability | Prone to oxidation at C2/C4 | Improved stability; electron deficiency resists CYP450 oxidative attack. | |
| Synthetic Difficulty | Low (Skraup, Friedländer) | High (Requires specialized precursors) | 1,7-Naphthyridine libraries are harder to generate. |
Expert Insight: The insertion of the second nitrogen at position 7 pulls electron density away from the ring system. While this improves metabolic stability against oxidation, it also weakens
-cation interactions compared to the electron-rich benzene ring of quinoline.
Case Study Analysis: Potency in Action
Case Study A: Kinase Inhibition (The "Pro-Naphthyridine" Case)
Target: Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) Context: Developing selective inhibitors for cancer therapy (e.g., AML).
In the development of inhibitors like BAY-091 , researchers transitioned to a 1,7-naphthyridine core. The quinoline analog was potent but suffered from poor solubility and lack of selectivity.
-
Mechanism of Potency: X-ray crystallography (PDB 6YM3) reveals that the N7 nitrogen of the 1,7-naphthyridine forms a critical water-mediated or direct hydrogen bond with the backbone amide of Val199 in the kinase hinge region. A quinoline scaffold lacks this acceptor, leading to a loss of affinity (10-50x reduction in potency).
-
Data:
Case Study B: Bacterial Efflux Inhibition (The "Pro-Quinoline" Case)
Target: S. aureus NorA Efflux Pump Context: Reversing antibiotic resistance.
A study comparing scaffold hopping from quinoline to 1,7-naphthyridine for NorA inhibitors found the opposite trend.
-
Mechanism of Potency: The NorA binding pocket is large and hydrophobic. The inhibitors bind via extensive
- stacking. The introduction of the polar N7 atom in the 1,7-naphthyridine scaffold introduced a desolvation penalty (energy cost to strip water off the nitrogen) that was not compensated by a new interaction. -
Data:
-
Quinoline Derivative: Highly active (EPI activity at < 10 µM)
-
1,7-Naphthyridine Derivative:Inactive or significantly reduced potency.
-
Visualizing the Decision Logic
The following diagram illustrates the decision pathway for selecting between these scaffolds and the biological signaling context for the 1,7-naphthyridine success case (PIP4K2A).
Caption: Decision tree for scaffold hopping from Quinoline to 1,7-Naphthyridine based on SAR and structural requirements.
Caption: Mechanism of Action for 1,7-Naphthyridine inhibitors in the PIP4K2A signaling pathway.
Experimental Protocols
To validate the potency differences described above, the following self-validating protocols are recommended.
Protocol A: ADP-Glo™ Kinase Assay (Potency Validation)
Used to determine IC50 values for kinase targets like PIP4K2A.
-
Reagent Prep: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute 1,7-naphthyridine and quinoline analogs in DMSO (Start at 10 µM, 3-fold dilutions).
-
Reaction Assembly:
-
Add 2 µL of compound to 384-well white plate.
-
Add 4 µL of Enzyme (PIP4K2A, final conc 0.5 nM).
-
Add 4 µL of Substrate/ATP Mix (PI5P: 50 µM, ATP: 10 µM).
-
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
Detection:
-
Add 10 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.
-
-
Readout: Measure Luminescence.
-
Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., BAY-091) must fall within 3-fold of historical IC50 (2.9 nM).
Protocol B: Synthesis of 1,7-Naphthyridine Core (Friedländer Approach)
Note: This highlights the synthetic complexity compared to Quinoline.
-
Reactants: 2-Amino-3-formylpyridine + Active Methylene Compound (e.g., ketone/aldehyde).
-
Catalysis: Reflux in ethanol with catalytic piperidine or KOH.
-
Purification: Unlike quinolines which often precipitate, 1,7-naphthyridines may require column chromatography (DCM/MeOH gradient) due to higher polarity.
-
QC Check: Verify N7 presence via 1H-NMR (distinct downfield shift of C8-H compared to quinoline).
References
-
Discovery of BAY-091 (PIP4K2A Inhibitor)
-
Scaffold Hopping (NorA Efflux Pump)
- Title: From Quinoline to Quinazoline-Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach.
- Source: ChemMedChem (2020).
-
URL:[Link]
-
Physicochemical Properties
-
Synthetic Methodologies
- Title: Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Deriv
- Source: Molecules (2022).
-
URL:[Link]
Sources
- 1. 1-Quinolin-6-yl-8-thiophen-3-ylimidazo[4,5-c][1,7]naphthyridine | C22H13N5S | CID 134132267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orientjchem.org [orientjchem.org]
- 5. 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
